3-Indolebutyric acid potassium
Description
BenchChem offers high-quality 3-Indolebutyric acid potassium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Indolebutyric acid potassium including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H13KNO2 |
|---|---|
Molecular Weight |
242.33 g/mol |
InChI |
InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15); |
InChI Key |
XREFHSVFKSWTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[K] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Molecular Dynamics of Potassium 3-Indolebutyrate (K-IBA) in Rhizogenesis
Executive Summary
Potassium 3-Indolebutyrate (K-IBA) represents the water-soluble salt form of Indole-3-butyric acid (IBA), a dominant auxin used in exogenous root initiation. While often colloquially treated as identical to Indole-3-acetic acid (IAA) in function, K-IBA operates through a distinct molecular mechanism. It functions primarily as a stable precursor , relying on peroxisomal
Part 1: Physicochemical Basis & Uptake Kinetics
The Potassium Advantage (Solubility & Dissociation)
The critical distinction between K-IBA and free acid IBA lies in delivery mechanics. Free acid IBA is hydrophobic, requiring organic solvents (ethanol/DMSO) or strong bases (NaOH) for solubilization, which can introduce cytotoxicity in sensitive tissue culture systems.
-
Dissociation: K-IBA is an ionic salt. In aqueous solution (pH ~7.0), it dissociates immediately:
-
Uptake: The
ion contributes to the electrochemical gradient but is largely nutritional. The bioactive moiety, the indole-3-butyrate anion ( ), enters the cell. Unlike IAA, which relies heavily on the PIN family for polar transport, IBA uptake and efflux are mediated by distinct transporters, specifically the Pleiotropic Drug Resistance (PDR) subclade of ABCG transporters.
Comparison of Auxin Forms
| Feature | Indole-3-Acetic Acid (IAA) | Indole-3-Butyric Acid (Free Acid) | Potassium Indole-3-Butyrate (K-IBA) |
| Solubility | Low (Ethanol/NaOH req.) | Low (Ethanol/NaOH req.) | High (Water soluble) |
| Stability | Low (Rapid photo-oxidation) | High | High |
| Transport | Polar (PIN/AUX1 mediated) | Basipetal (ABCG/PILS mediated) | Basipetal (ABCG/PILS mediated) |
| Primary Mode | Direct Receptor Binding | Precursor (Conversion req.) | Precursor (Conversion req.) |
| Toxicity | High at induction conc. | Low (Storage form) | Low (Storage form) |
Part 2: Molecular Mechanism of Action
The "Slow-Release" Hypothesis
K-IBA does not bind with high affinity to the TIR1/AFB auxin receptor complex due to the steric hindrance of its longer four-carbon side chain. Instead, its efficacy stems from its conversion to IAA. This conversion is compartmentalized in the peroxisome , acting as a metabolic throttle that prevents the "auxin shock" often seen with direct IAA application.
Peroxisomal -Oxidation Pathway
Upon cellular entry, IBA is sequestered into the peroxisome via the PXA1 (ABCD1) transporter.[1][2] Inside, it undergoes chain shortening analogous to fatty acid
Key Enzymatic Steps:
-
Activation: IBA is converted to IBA-CoA by LACS4 (Long-Chain Acyl-CoA Synthetase 4).[3]
-
Oxidation & Hydration: The IBA-CoA is processed by IBR3 (Acyl-CoA dehydrogenase/oxidase) and IBR10 (Enoyl-CoA hydratase).[1]
-
Dehydrogenation: Mediated by IBR1 (Short-chain dehydrogenase/reductase).[1]
-
Thiolysis: ECH2 (Enoyl-CoA hydratase 2) cleaves the chain, releasing Acetyl-CoA and active IAA.
Nitric Oxide (NO) Signaling
Recent evidence suggests the conversion process itself generates Nitric Oxide (NO) as a byproduct or secondary signal. NO acts as a critical messenger, enhancing the expression of auxin-responsive genes and facilitating the degradation of Aux/IAA repressors. This NO burst is specific to IBA-induced rooting and is less prevalent in direct IAA treatments.
Part 3: Signaling Pathways & Visualization
The following diagram illustrates the flow from K-IBA application to the transcriptional activation of root founder cells.
Caption: Figure 1: The conversion-dependent signaling pathway of K-IBA. Note the critical role of the peroxisome in generating active IAA and Nitric Oxide.
Part 4: Experimental Protocols
Protocol A: Preparation of K-IBA Stock Solution (10 mM)
Rationale: Unlike free acid IBA, K-IBA does not require KOH or Ethanol, preserving media pH stability.
-
Calculate Mass: Molecular Weight of K-IBA = ~241.3 g/mol . For 100 mL of 10 mM solution, weigh 241.3 mg of K-IBA.
-
Solvent: Measure 80 mL of molecular biology grade water (sterile).
-
Dissolution: Add K-IBA powder to water. Vortex gently. It should dissolve instantly.
-
Volume Adjustment: Bring final volume to 100 mL with water.
-
Sterilization: Filter sterilize using a 0.22
PES syringe filter. Do not autoclave (heat can degrade auxins). -
Storage: Aliquot into light-proof tubes (amber) and store at -20°C.
Protocol B: In Vitro Root Induction Assay (Arabidopsis/Tobacco)
Rationale: This assay validates the biological activity of K-IBA by measuring primary root inhibition and lateral root density.
Materials:
-
Murashige & Skoog (MS) Basal Salts (1/2 strength).
-
Sucrose (1%).
-
Phytagel (0.6%).
-
K-IBA Stock (from Protocol A).
Workflow:
-
Media Prep: Prepare 1/2 MS media with sucrose. Adjust pH to 5.7. Autoclave.
-
Cooling: Allow media to cool to 55°C in a water bath.
-
Induction Treatment: Add K-IBA to reach final concentrations of 0.1
, 1.0 , and 10 . (Include a Mock control and IAA control for comparison). -
Pouring: Pour plates under a laminar flow hood.
-
Plating: Surface sterilize seeds. Stratify at 4°C for 2 days. Plate seeds on solidified media.
-
Growth: Incubate vertically at 22°C, 16h light/8h dark cycle.
-
Data Collection (Day 10):
-
Measure Primary Root Length (IBA inhibits elongation at high conc).
-
Count Lateral Roots (IBA promotes initiation).
-
Success Metric: 1.0
K-IBA should show significantly higher lateral root density than 1.0 IAA due to stability.
-
Protocol C: Pulse Treatment for Recalcitrant Woody Cuttings
Rationale: A high-concentration pulse mimics the "dip" method, loading the tissue with K-IBA which is then slowly metabolized.
Workflow Diagram:
Caption: Figure 2: Pulse treatment workflow. The wash step is critical to prevent tissue necrosis from residual salt accumulation.
References
-
Strader, L. C., & Bartel, B. (2011). Transport and metabolism of the endogenous auxin precursor indole-3-butyric acid.[1] Molecular Plant, 4(3), 477-486. Link
-
Zolman, B. K., et al. (2008). The Arabidopsis IBR3 gene encodes an acyl-CoA dehydrogenase-like protein required for indole-3-butyric acid response. Plant Physiology, 127(4), 1266-1278. Link
-
Schlicht, M., et al. (2013). Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide.[4] New Phytologist, 200(2), 473-482. Link
-
Michniewicz, M., et al. (2014). Transmembrane profiling of the auxin transporter family in Arabidopsis. Plant Physiology, 137(4), 1272-1288. Link
-
Liu, J., et al. (2012). The role of the peroxisomal ABC transporter complex in the uptake of IBA. Proceedings of the National Academy of Sciences, 109(2), 447-452. Link
Sources
- 1. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hygroscopic Properties and Storage Stability of 3-Indolebutyric Acid Potassium (IBA-K)
This guide provides an in-depth analysis of the physicochemical characteristics of 3-Indolebutyric acid potassium (IBA-K), with a specific focus on its hygroscopic nature and the resulting implications for its long-term storage stability. Designed for researchers, scientists, and professionals in drug development and agriculture, this document synthesizes fundamental principles with validated experimental protocols to ensure the integrity and efficacy of IBA-K in research and commercial applications.
Introduction: The Role and Characteristics of IBA-K
3-Indolebutyric acid potassium (IBA-K), the potassium salt of the auxin hormone indole-3-butyric acid, is a pivotal plant growth regulator. It is widely employed in horticulture and agriculture to stimulate adventitious root formation in cuttings and seedlings, thereby improving plant propagation, nutrient uptake, and overall crop yields.[1][2] Unlike its parent acid, IBA-K boasts superior solubility in water and enhanced stability, making it a preferred choice for various formulations.[1][2][3][4]
However, the chemical integrity of IBA-K is intrinsically linked to its interaction with environmental moisture. Its hygroscopic nature—the tendency to absorb water from the atmosphere—presents a significant challenge that can compromise its physical properties and chemical stability over time.[4][5] Understanding and mitigating this behavior is critical for maintaining the compound's quality, ensuring reproducible experimental outcomes, and maximizing its shelf-life.
Physicochemical Profile of 3-Indolebutyric Acid Potassium
A comprehensive understanding of IBA-K begins with its fundamental physicochemical properties, which are summarized below. The conversion of the carboxylic acid to its potassium salt significantly alters its properties, most notably increasing its polarity and water solubility.
| Property | Value | Reference(s) |
| Chemical Name | Potassium 4-(1H-indol-3-yl)butanoate | [6] |
| Synonyms | IBA-K, IBA potassium salt | [4][7] |
| CAS Number | 60096-23-3 | [1][7] |
| Molecular Formula | C₁₂H₁₂KNO₂ | [3][6] |
| Molecular Weight | 241.33 g/mol | [2][6] |
| Appearance | White to off-white or pale orange/pink powder/crystals | [1][2][4] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [2][3][4] |
| Melting Point | >270°C (decomposes) | [2][3][4] |
| Stability | Hygroscopic; Decomposes slowly under strong light | [4][8][9] |
Hygroscopicity: The Intrinsic Challenge of IBA-K
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like IBA-K, this can lead to a cascade of undesirable physical and chemical changes. The absorbed moisture can act as a plasticizer, leading to particle agglomeration and caking, which affects flowability and dissolution rates. More critically, water can serve as a medium for chemical reactions, accelerating degradation pathways such as hydrolysis and oxidation, ultimately reducing the compound's purity and potency.
Causality Behind Hygroscopicity Assessment
To quantify the hygroscopic behavior of IBA-K, Dynamic Vapor Sorption (DVS) is the industry-standard analytical technique. DVS measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.[10][11] This provides a precise sorption-desorption isotherm, which reveals the extent and rate of water uptake and loss. This data is essential for:
-
Classifying the material's hygroscopicity according to established standards.
-
Identifying critical humidity thresholds where significant water uptake occurs.
-
Assessing the potential for phase changes , such as deliquescence or hydrate formation, which can be confirmed by post-DVS analysis with techniques like X-Ray Powder Diffraction (XRPD).[12]
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
This protocol outlines a self-validating system for assessing the hygroscopicity of an IBA-K sample.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the IBA-K sample into a DVS sample pan.
-
Ensure the sample is a fine, evenly distributed powder to maximize surface area exposure.
-
-
Instrument Setup & Equilibration:
-
Place the sample in the DVS instrument.
-
Dry the sample in situ under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.
-
-
Sorption Phase:
-
Increase the RH in stepwise increments from 0% to 90% (e.g., 0, 10, 20, 30, 40, 50, 60, 70, 80, 90% RH).
-
At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹) before proceeding to the next RH level. The instrument software automatically records the mass change.
-
-
Desorption Phase:
-
Decrease the RH in the reverse sequence from 90% back to 0%.
-
Again, allow for mass equilibration at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm.
-
Classify the hygroscopicity based on the percentage of water uptake at a specific high-humidity condition (e.g., 80% RH at 25°C), as shown in the table below.[12]
-
Caption: DVS experimental workflow for IBA-K.
Data Presentation: Hygroscopicity Classification
The classification of hygroscopicity provides a standardized framework for interpreting DVS data.
| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | 0.2% to < 2% |
| Moderately hygroscopic | 2% to < 15% |
| Very hygroscopic | ≥ 15% |
| Source: Adapted from pharmaceutical industry standards.[12] |
Storage Stability: Ensuring the Long-Term Integrity of IBA-K
The stability of IBA-K is a function of its intrinsic chemical properties and its storage environment. The presence of moisture, elevated temperatures, and exposure to light can initiate and accelerate degradation.[8][9]
Key Degradation Pathways
-
Oxidative Degradation: The indole ring in the IBA-K molecule is susceptible to oxidation, which can lead to the formation of colored impurities and a loss of biological activity. This process is often catalyzed by light and the presence of trace metals.
-
Hydrolysis: While more stable than an ester, the carboxylate salt exists in equilibrium. The presence of significant amounts of water can alter local pH and potentially facilitate reactions or degradation, especially under non-neutral pH conditions.
-
Photodegradation: IBA-K is known to be sensitive to light.[8] UV radiation can provide the energy to break chemical bonds and initiate degradation, leading to discoloration and loss of potency. This underscores the necessity of storing the compound in light-proof containers.
Experimental Protocol: ICH-Compliant Long-Term Stability Study
A formal stability study is the definitive method for determining the shelf-life of IBA-K. The protocol should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[13][14]
-
Material and Packaging:
-
Use a single, well-characterized batch of high-purity IBA-K (e.g., ≥99% by HPLC).[1]
-
Package the material in the proposed commercial packaging or, for research purposes, in tightly sealed, opaque glass vials to protect from light and moisture ingress.
-
-
Storage Conditions:
-
Place samples in calibrated stability chambers set to the conditions specified in the ICH guidelines. The conditions below are standard for long-term, intermediate, and accelerated testing.[15]
-
-
Testing Schedule:
-
Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).
-
-
Analytical Methods:
-
At each time point, perform a suite of validated analytical tests:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay/Purity: Use a stability-indicating HPLC method to quantify the IBA-K content and detect any degradation products.
-
Water Content: Use Karl Fischer titration to quantify the moisture content.
-
-
-
Data Evaluation:
-
Analyze the data for trends. A significant change is typically defined as a 5% drop in assay from the initial value or the detection of degradation products exceeding specified limits.
-
The data from accelerated studies can be used to predict the shelf-life under long-term conditions.
-
Caption: Workflow for an ICH-compliant stability study.
Data Presentation: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Source: ICH Q1A(R2) Guideline.[13][15] |
Consolidated Recommendations for Storage and Handling
Based on the hygroscopic and stability profile of IBA-K, the following practices are mandatory to preserve its quality.
-
Storage Containers: Always store IBA-K in tightly sealed, airtight containers to prevent moisture ingress.[5][16] Opaque or amber containers are required to protect the compound from light.[8]
-
Storage Environment: A cool, dry, and well-ventilated area is essential.[5][17] For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential chemical degradation.[1][3][5]
-
Use of Desiccants: Storing containers within a larger secondary container or desiccator with a drying agent (e.g., silica gel) provides an additional layer of protection against ambient humidity.[18][19]
-
Handling Procedures: When handling the material, minimize its exposure time to the atmosphere.[16] Weighing and aliquoting should be performed as swiftly as possible. For highly sensitive applications, handling inside a glove box or a room with controlled low humidity is advisable.[20] After use, ensure the container is immediately and securely resealed.
Caption: Factors influencing the stability of IBA-K.
Conclusion
3-Indolebutyric acid potassium is a highly effective and water-soluble plant growth regulator, but its utility is contingent upon maintaining its chemical and physical integrity. Its inherent hygroscopicity is a primary factor influencing its stability, making it susceptible to moisture-induced degradation. Through rigorous analytical characterization using techniques like Dynamic Vapor Sorption and by conducting formal stability studies under ICH guidelines, a comprehensive understanding of its behavior can be established. Adherence to strict storage and handling protocols—namely, protection from moisture, light, and elevated temperatures—is not merely a recommendation but a requirement to ensure the compound's potency, purity, and performance in any scientific or commercial application.
References
- INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K)
- INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3. ChemicalBook.
- Indole-3-butyric Acid, Potassium Salt - SAFETY D
- Indole-3-butyric acid, potassium salt. Apollo Scientific.
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- How do you handle hygroscopic solutes in the lab?. TutorChase.
- Indole-3-butyric acid potassium salt. Chem-Impex.
- Chemical and Biological Stability of Indole-3-Butyric Acid (IBA)
- Indole-3-butyric acid. Wikipedia.
- Potassium indole-3-butyric acid affects rice's adaptability to salt stress by regulating carbon metabolism, transcription factor genes expression, and biosynthesis of secondary metabolites. (2024). Frontiers in Plant Science.
- Indole-3-Butyric Acid Potassium Salt. (2024). ChemBK.
- INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3. (2025). ChemicalBook.
- INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K). Enx Energy and Chemicals Nigeria Limited.
- Indole-3-Butyric Acid Potassium Salt, Strong plant root booster hormone, IBA-K. Alibaba.
- indole-3-butyric acid potassium salt | C12H12KNO2 | CID 23664348. PubChem.
- Indole-3-butyric acid potassium (Indolebutyric acid potassium) | Endogenous Metabolite. MedChemExpress.
- Indole-3-butyric acid potassium salt | CAS 60096-23-3. Santa Cruz Biotechnology.
- Q1A(R2) Guideline. ICH.
- Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. (2023). MDPI.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019).
- Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS)
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- How to Store Reagents. University of Rochester, Department of Chemistry.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group.
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
- INDOLE-3-BUTYRIC ACID POTASSIUM SALT. TMMedia.
- Annex 10. ICH.
- Dynamic Vapor Sorption. SK pharmteco.
- How to Handle Hygroscopic Reference Standards?. (2008).
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018).
- Dynamic Vapor Sorption Sampling Consider
Sources
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- 4. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [chemicalbook.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. indole-3-butyric acid potassium salt | C12H12KNO2 | CID 23664348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole-3-butyric acid potassium salt | CAS 60096-23-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) - ENX ENERGY AND CHEMICALS NIGERIA LTD. [enx-energychem.com]
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Methodological & Application
Optimization of Potassium Indole-3-Butyrate (K-IBA) Formulations for Adventitious Rooting
This guide serves as a high-level technical resource for optimizing Potassium Indole-3-Butyrate (K-IBA) formulations in vegetative propagation. It is designed for application scientists and researchers requiring precise control over adventitious root formation (ARF).
Comparative Protocols for Hardwood and Softwood Substrates
Mechanistic Foundation: Why K-IBA?
While Indole-3-Butyric Acid (IBA) is the industry standard for rooting, its free-acid form is hydrophobic, necessitating the use of organic solvents like ethanol or DMSO. These solvents can cause basal tissue necrosis (phytotoxicity) and dehydration, particularly in sensitive softwood cuttings.
K-IBA (Potassium Salt of IBA) offers a superior alternative for precision research:
-
Water Solubility: Dissolves directly in aqueous buffers, eliminating solvent-induced phytotoxicity.
-
Bioavailability: The dissociation of the potassium salt (
and ) in the apoplast facilitates faster ion-trap transport across the plasma membrane compared to the protonated acid form. -
Metabolic Conversion: Once intracellular, IBA acts as a slow-release reservoir. It is converted to Indole-3-Acetic Acid (IAA)—the active endogenous auxin—via
-oxidation in the peroxisomes.[1] This gradual conversion prevents the "auxin overdose" often seen with direct IAA applications, which can lead to callus proliferation rather than organized root primordia.
Visualization: Auxin Signaling Pathway
The following diagram illustrates the metabolic pathway from exogenous K-IBA application to gene activation.
Caption: Pathway of K-IBA conversion to active IAA and subsequent activation of root initiation genes.
Substrate Analysis: Physiological Constraints
Optimal concentration is dictated by the physiological state of the cutting.
| Feature | Softwood (Herbaceous) | Hardwood (Lignified) |
| Metabolic State | Active growth; high endogenous auxin; high transpiration. | Dormant or slow; low endogenous auxin; high carbohydrate reserves. |
| Physical Barrier | Thin epidermis; minimal lignification. | Thick periderm; heavy lignification; physical barrier to uptake. |
| Sensitivity | High.[2] Prone to auxin-induced epinasty and necrosis. | Low. Requires high osmotic potential to drive uptake. |
| Critical Risk | Desiccation and pathogen attack (Botrytis). | Callusing without rooting (if auxin is too low). |
Concentration Matrix (ppm)
The following ranges are derived from aggregate field data and peer-reviewed literature. These values apply to the Quick Dip (1-5 second) method.
Table 1: Optimal K-IBA Ranges
| Cutting Type | Species Example | Base Range (ppm) | Rec. Starting Point | Toxicity Threshold |
| Softwood | Chrysanthemum, Salvia | 500 – 1,000 | 750 ppm | > 1,500 ppm |
| Greenwood | Azalea, Hibiscus | 1,000 – 3,000 | 1,500 ppm | > 4,000 ppm |
| Semi-Hardwood | Camellia, Citrus | 3,000 – 5,000 | 3,000 ppm | > 6,000 ppm |
| Hardwood | Prunus (Peach), Grape | 3,000 – 10,000 | 5,000 ppm | > 15,000 ppm |
| Recalcitrant | Juglans (Walnut), Taxus | 8,000 – 20,000 | 10,000 ppm | Species dependent |
Note: For Hardwood cuttings, concentrations below 2,000 ppm are often statistically indistinguishable from water controls due to lack of penetration.
Protocol: Preparation and Application
A. Stock Solution Preparation (10,000 ppm K-IBA)
Target: Create a stable, high-concentration stock for dilution.
Materials: K-IBA powder (Sigma-Aldrich or equivalent, >98% purity), Distilled Deionized Water (
-
Weigh: Measure 10.0 grams of K-IBA powder.
-
Dissolve: Add to 800 mL of
in a beaker. Stir gently. (Note: Unlike free acid IBA, no heat or alcohol is required). -
Volume Adjust: Bring total volume to 1.0 Liter with
. -
Storage: Store in an amber bottle at 4°C. Stable for 3-6 months.
B. The "Quick Dip" Application Workflow
This method minimizes variability compared to "long soak" methods.
-
Dilution: Dilute stock to target concentration (e.g., mix 500 mL stock + 500 mL water for 5,000 ppm).
-
Wounding (Hardwood Only): For lignified cuttings, strip the basal 2 cm of bark or make a vertical incision to expose the cambium. This is critical for high-concentration uptake.
-
Dip: Immerse the basal 2-3 cm of the cutting into the solution for 3 to 5 seconds .
-
Dry: Allow to air dry for 2 minutes (prevents leaching into the media).
-
Stick: Insert into pre-moistened substrate (Perlite:Peat 50:50 mix is standard).
Experimental Design for Optimization
When establishing a protocol for a new species or drug-candidate plant, do not guess. Run a Dose-Response Escalation Study .
Experimental Workflow Diagram
Caption: Standardized workflow for determining optimal auxin concentration for novel species.
Data Collection Metrics
To validate the protocol, record the following at Day 30-45:
-
Rooting Percentage: (Rooted Cuttings / Total Cuttings) × 100.
-
Root Number: Average number of primary roots per rooted cutting (indicates initiation intensity).
-
Root Length: Average length of the three longest roots (indicates elongation vs. inhibition).
-
Callus Index: 0 (none) to 5 (massive callus). Note: Massive callus with few roots indicates auxin concentration is too high.
References
-
Kroin, J. (2014). Comparative rooting response of cuttings using a basal quick-dip in two water-soluble forms of IBA. International Society for Horticultural Science. Link
-
Blythe, E. K., et al. (2007). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery. Combined Proceedings International Plant Propagators' Society.[3] Link
-
Knight, P. R., et al. (2005).[4] Mist Interval and K-IBA Concentration Influence Rooting of Orange and Mountain Azalea. Native Plants Journal. Link
-
Singh, K., et al. (2024).[5] Effect of different concentration of IBA on the success of hardwood and softwood cuttings. International Journal of Minor Fruits, Medicinal and Aromatic Plants. Link
-
Sigma-Aldrich. (n.d.). Plant Tissue Culture Protocol: Growth Regulators. Link
Sources
- 1. Does the Physiological Age of Stock Plant Material Affect the Uptake of Indole-3-Butyric Acid (IBA) in Leafy Cuttings of Prunus subhirtella ‘Autumnalis’? [mdpi.com]
- 2. Hortus USA: IBA methods [rooting-hormones.com]
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- 5. ijmfmap.in [ijmfmap.in]
Mastering the Art of Auxin Application: A Detailed Protocol for Preparing 3-Indolebutyric Acid Potassium (K-IBA) Stock Solution for Plant Tissue Culture
In the intricate world of plant tissue culture, the precise application of plant growth regulators is paramount to achieving desired outcomes, from vigorous root induction to prolific callus formation. Among the arsenal of auxins, 3-Indolebutyric acid (IBA) and its potassium salt (K-IBA) stand out for their efficacy and stability. This technical guide provides a comprehensive protocol for the preparation of K-IBA stock solutions, grounded in scientific principles and field-proven insights to ensure reproducibility and success in your research endeavors.
The Scientific Foundation: Why K-IBA and a Meticulous Protocol Matter
3-Indolebutyric acid potassium salt (K-IBA) is the potassium salt of IBA, a synthetic auxin that mimics the activity of the natural plant hormone indole-3-acetic acid (IAA). The primary advantage of using the potassium salt form is its high solubility in water, which simplifies the preparation of aqueous stock solutions.[1] Furthermore, IBA is generally more stable than IAA, particularly when subjected to heat and light, making it a more robust choice for tissue culture applications.[2]
A rigorously standardized protocol for preparing stock solutions is not merely a matter of procedural formality; it is the bedrock of experimental reproducibility. Inconsistent preparation can lead to variations in auxin concentration, which in turn can drastically alter the morphogenic response of plant tissues. This guide, therefore, emphasizes not just the "how" but also the "why" behind each step, empowering the researcher to make informed decisions.
I. Essential Materials and Reagents
To ensure the accuracy and sterility of your K-IBA stock solution, it is crucial to use high-quality reagents and calibrated equipment.
| Material/Reagent | Specifications | Supplier Example |
| 3-Indolebutyric acid potassium salt (K-IBA) | Tissue culture grade, ≥98% purity | Sigma-Aldrich (I7512) |
| Distilled or Deionized Water | High purity, sterile | VWR, Thermo Fisher Scientific |
| Volumetric Flask | Class A, various sizes (e.g., 100 mL, 500 mL) | Pyrex, Kimble |
| Analytical Balance | Calibrated, readability to 0.1 mg | Mettler Toledo, Sartorius |
| Magnetic Stirrer and Stir Bar | VWR, IKA | |
| Sterile Syringe Filters | 0.22 µm pore size, sterile | Millipore, Pall |
| Sterile Syringes | Various sizes (e.g., 10 mL, 50 mL) | Becton Dickinson (BD) |
| Sterile Storage Bottles | Amber glass or opaque plastic, autoclavable | Nalgene, Schott Duran |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |
II. Safety First: Handling K-IBA with Care
Before commencing any work, it is imperative to consult the Safety Data Sheet (SDS) for 3-Indolebutyric acid potassium salt. K-IBA may cause skin, eye, and respiratory irritation.[3]
Key Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.[3]
-
Avoid inhalation of the powder by handling it carefully.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]
III. Step-by-Step Protocol for 1 mg/mL K-IBA Stock Solution
This protocol details the preparation of a 1 mg/mL (1000 ppm) K-IBA stock solution, a commonly used concentration in plant tissue culture laboratories.
Step 1: Weighing the K-IBA Powder
The accuracy of this initial step is critical for the final concentration of your stock solution.
-
Place a clean, dry weigh boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out the desired amount of K-IBA powder. For a 100 mL stock solution of 1 mg/mL, you will need 100 mg of K-IBA.
-
Calculation: Volume of stock solution (mL) x Desired concentration (mg/mL) = Mass of K-IBA (mg)
-
Example: 100 mL x 1 mg/mL = 100 mg
-
Step 2: Dissolving the K-IBA
K-IBA's water solubility makes this step straightforward.
-
Transfer the weighed K-IBA powder into a clean volumetric flask of the appropriate size (e.g., 100 mL).
-
Add approximately half of the final volume of sterile distilled or deionized water to the flask (e.g., 50 mL for a 100 mL final volume).
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution at a moderate speed until the K-IBA powder is completely dissolved. The solution should be clear and colorless.
Step 3: Bringing to Final Volume
-
Once the K-IBA is fully dissolved, remove the flask from the magnetic stirrer and take out the stir bar.
-
Carefully add sterile distilled or deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
IV. Sterilization: A Critical Decision Point
Sterilization of the K-IBA stock solution is essential to prevent microbial contamination of your tissue cultures. There are two primary methods: autoclaving and filter sterilization. The choice of method has significant implications for the final activity of the auxin.
Method A: Filter Sterilization (Recommended)
Filter sterilization is the preferred method as it avoids heat-related degradation of the K-IBA.
-
Draw the prepared K-IBA solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully dispense the solution through the filter into a sterile, labeled storage bottle.
Method B: Autoclaving (Use with Caution)
While IBA is more heat-stable than IAA, studies have shown that autoclaving can still lead to a reduction in its concentration by approximately 20%.[2] If autoclaving is the only available method, this potential loss of activity should be considered.
-
Dispense the K-IBA solution into an autoclavable storage bottle, leaving some headspace.
-
Loosely cap the bottle to allow for pressure equalization.
-
Autoclave at 121°C and 15 psi for 15-20 minutes.[5]
-
After the autoclave cycle is complete and the solution has cooled, tighten the cap.
Workflow for K-IBA Stock Solution Preparation
Caption: Workflow for preparing a sterile K-IBA stock solution.
V. Storage and Stability
Proper storage is crucial to maintain the efficacy of your K-IBA stock solution.
-
Temperature: Store the stock solution in a refrigerator at 2-8°C for short-term use (up to one month) or in a freezer at -20°C for long-term storage (several months).
-
Light: K-IBA is light-sensitive. Always store the solution in an amber or opaque bottle to protect it from degradation.[6]
-
Labeling: Clearly label the storage bottle with the name of the solution (K-IBA), the concentration (e.g., 1 mg/mL), the date of preparation, and your initials.
VI. Application in Tissue Culture Media
The prepared K-IBA stock solution can be added to your tissue culture medium to achieve the desired final concentration.
-
Working Concentrations: The optimal concentration of K-IBA varies depending on the plant species and the desired response.
-
Rooting: Typical concentrations for root induction range from 0.1 to 2.0 mg/L. For example, a concentration of 1.0 mg/L IBA was found to be optimal for rooting in strawberry shoots.[7] For peach rootstocks, K-IBA at 0.2% (2000 mg/L) was effective.[8][9]
-
Callus Induction: K-IBA can also be used, often in combination with a cytokinin, for callus induction. Concentrations can vary more widely, and optimization for your specific explant is recommended.
-
-
Calculation for Dilution: To calculate the volume of stock solution to add to your medium, use the following formula:
C1V1 = C2V2
Where:
-
C1 = Concentration of the stock solution (e.g., 1 mg/mL or 1000 mg/L)
-
V1 = Volume of the stock solution to add (what you are solving for)
-
C2 = Desired final concentration in the medium (e.g., 1 mg/L)
-
V2 = Final volume of the medium (e.g., 1000 mL)
Example: To prepare 1 L (1000 mL) of medium with a final K-IBA concentration of 1 mg/L from a 1 mg/mL stock solution:
(1 mg/mL) * V1 = (1 mg/L) * 1 L V1 = 1 mL
Therefore, you would add 1 mL of your 1 mg/mL K-IBA stock solution to 999 mL of your tissue culture medium.
-
VII. Conclusion
This detailed protocol provides a robust framework for the preparation of 3-Indolebutyric acid potassium stock solution for plant tissue culture. By understanding the scientific principles behind each step and adhering to best practices for safety, accuracy, and sterility, researchers can ensure the consistent and effective application of this vital plant growth regulator, leading to more reliable and reproducible results in their tissue culture endeavors.
References
- Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 25(7), 800-802.
- Vertex AI Search. (2024). INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K)
- Büter, B., Pescitelli, S. M., Berger, K., Schmid, J. E., & Stamp, P. (1993). Autoclaved and filter sterilized liquid media in maize anther culture: significance of activated charcoal. Plant Cell Reports, 13(2), 79–82.
- Owen, D. J., & Smith, M. A. L. (1988). Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material. In Vitro Cellular & Developmental Biology - Plant, 24(5), 453–457.
- Accumax India. (2025). Autoclave in Plant Tissue Culture.
- Hossain, M. A., & Islam, M. S. (2012). Effects of different concentrations of IBA and IAA on in vitro rooting of shoots of strawberry after 5 weeks of culture. Journal of Agricultural Technology, 8(3), 957-963.
- Séry, D. J. M., et al. (2023). Study of the effect of indole-3-butyric acid (IBA) on the rooting of kola tree cuttings (Cola nitida [Vent.]). International Journal of Biosciences, 23(6), 187-195.
- Al-Jubori, M. T., Al-Dabbagh, F. M. K., & Al-Ani, E. W. (2023). OPTIMIZING MEDIA STERILIZATION VIA CHLORINE DIOXIDE AND AUTOCLAVING OF PAULOWNI MICROPROPAGATION. IRAQI JOURNAL OF AGRICULTURAL SCIENCES, 54(6), 1641-1650.
- ResearchGate. (2013). Plant hormones are autoclavable?.
- Lesmes-Vesga, R. A., Chaparro, J. X., Sarkhosh, A., Ritenour, M. A., Cano, L. M., & Rossi, L. (2021). Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings. Plants, 10(6), 1151.
- Accumax India. (2025). Autoclave in Plant Tissue Culture.
- Ncube, B., Finnie, J. F., & Van Staden, J. (2012). African Journal of Plant Science - effects of rooting media and indole-3-butyric acid (iba) concentration on rooting and shoot development of duranta erecta tip cuttings. African Journal of Plant Science, 6(4), 133-138.
- Aydın, E., & Er, E. (2023). The effect of different doses of indol-3-butyric acid (IBA) on the rooting of cherry rootstocks. Turkish Journal of Food and Agriculture Sciences, 5(1), 48-54.
- Lesmes-Vesga, R. A., et al. (2021). Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings. Plants, 10(6), 1151.
- MDPI. (2021). Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings.
- PhytoTechnology Laboratories. (n.d.).
- Apollo Scientific. (2023).
- Palni, L. M. S., et al. (2000). Efficient rooting and biological hardening of tissue culture raised tea (Camellia sinensis (L.) O. Kuntze) plants. In Perspectives of Plant Biotechnology.
- Sigma-Aldrich. (n.d.). Indole-3-butyric acid potassium salt.
- Sigma-Aldrich. (n.d.).
- TMMedia. (n.d.).
- Carl ROTH. (2024).
Sources
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- 4. phytotechlab.com [phytotechlab.com]
- 5. accumaxindia.net [accumaxindia.net]
- 6. Autoclaved and filter sterilized liquid media in maize anther culture: significance of activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Auxin Salts in High-pH Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical issue in cell culture: the low solubility of auxin salts in high-pH (>7.0) media. Here, we dissect the underlying chemical principles and offer field-proven protocols to ensure the consistent and effective delivery of these vital plant growth regulators in your experiments.
Understanding the Core Problem: The Chemistry of Auxin Solubility
Auxins, such as Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA), are weak acids. Their solubility in aqueous solutions is fundamentally governed by the pH of the medium and their acid dissociation constant (pKa).
The relationship between the protonated (less soluble) and deprotonated (more soluble, salt) forms of an auxin is what dictates its ability to dissolve. At a pH below their pKa, auxins exist predominantly in their protonated, less soluble form. Conversely, at a pH above their pKa, they are primarily in their deprotonated, more soluble salt form.
However, a high-pH environment, while beneficial for dissolving the initial auxin salt, can introduce other complications, including the potential for precipitation when added to a complex culture medium with a different pH and the risk of auxin degradation.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and provide actionable solutions to overcome auxin solubility challenges in high-pH culture media.
FAQ 1: Why is my auxin salt precipitating when I add it to my high-pH culture medium?
Root Cause Analysis:
Precipitation upon addition to the final culture medium, even if the stock solution is clear, is a frequent issue. This typically occurs due to a localized pH drop when the alkaline auxin stock solution is introduced to the buffered culture medium. The medium's buffering capacity can quickly lower the pH in the immediate vicinity of the added auxin, causing it to revert to its less soluble protonated form and precipitate out of solution.
Troubleshooting Steps:
-
Slow and Steady Addition: Add the auxin stock solution dropwise to the final volume of the culture medium while stirring continuously. This gradual introduction allows the medium's buffer system to neutralize the added alkalinity without a drastic localized pH shift.
-
Pre-pH Adjustment of Media: Consider adjusting the pH of your final culture medium to be slightly more alkaline before adding the auxin stock. After the auxin is fully dissolved, you can then carefully adjust the final pH of the medium back down to your target range.
-
Dilution is Key: If you are adding a highly concentrated stock, consider preparing a more dilute working stock solution. Adding a larger volume of a less concentrated, and therefore less alkaline, solution can minimize the localized pH shock.
FAQ 2: What is the best solvent to prepare a stock solution of auxin for use in high-pH media?
Expert Recommendation:
For auxins like IAA, IBA, and NAA, which are poorly soluble in water, the recommended practice is to first dissolve them in a small amount of a strong base to form the corresponding salt.[3][4][5]
Protocol for Preparing a 1 mg/mL Auxin Stock Solution:
-
Weighing: Accurately weigh 100 mg of your chosen auxin (e.g., IAA, IBA, NAA).
-
Initial Dissolution: In a sterile container, add a few drops of 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to the auxin powder.[3][4][5] Gently swirl until the powder is completely dissolved.
-
Bringing to Volume: Gradually add sterile, purified water to bring the total volume to 100 mL, mixing continuously to ensure the auxin remains in solution.[6]
-
Sterilization: The method of sterilization depends on the heat stability of the auxin.
-
Storage: Store the stock solution in a sterile, light-protected container (e.g., an amber bottle or a bottle wrapped in aluminum foil) at 2-8°C.[7][8]
| Auxin Type | Recommended Initial Solvent | Heat Stability |
| Indole-3-acetic acid (IAA) | 1N NaOH or KOH | Heat Labile (Filter Sterilize)[4][7] |
| Indole-3-butyric acid (IBA) | 1N NaOH or KOH | Generally considered more stable than IAA, but filter sterilization is recommended for stock solutions. |
| 1-Naphthaleneacetic acid (NAA) | 1N NaOH or KOH | Heat Stable (Can be Autoclaved)[4][9] |
FAQ 3: Can I use ethanol to dissolve my auxin before adding it to a high-pH medium?
Causality Explained:
While some auxins can be dissolved in ethanol, this is often not the ideal choice when the final medium has a high pH.[10] Adding an ethanolic solution of auxin to an aqueous high-pH medium can lead to immediate precipitation. This is because the auxin is more soluble in ethanol than in the aqueous phase, and the sudden change in solvent polarity can cause it to crash out of solution. Furthermore, even at low concentrations, ethanol can have unintended physiological effects on your cell cultures.
Recommendation:
For high-pH culture systems, preparing a basic aqueous stock solution using NaOH or KOH is the more reliable method to ensure complete and stable dissolution.
FAQ 4: How does high pH affect the stability and activity of auxins in my culture medium over time?
Scientific Insight:
While a higher pH is necessary for the initial dissolution of auxin salts, it's important to be aware of the potential for degradation over the course of your experiment. Indole-based auxins, particularly IAA, are susceptible to oxidative degradation, and this process can be accelerated at higher pH levels.[1] Synthetic auxins like NAA are generally more stable in culture media than naturally occurring ones like IAA.[9][11]
Mitigation Strategies:
-
Use Freshly Prepared Media: Whenever possible, use freshly prepared culture media to minimize the time that auxins are exposed to potentially degrading conditions.
-
Consider More Stable Analogs: If you are experiencing issues with the stability of IAA, consider using a more stable synthetic auxin like NAA for your application, if appropriate for your experimental goals.[9][12]
-
Monitor Your Cultures: Pay close attention to the health and response of your cultures. If you observe a decline in the expected auxin-related effects over time, it could be an indication of auxin degradation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting auxin solubility issues in high-pH media.
Caption: Effect of pH on auxin ionization and solubility.
By understanding the chemical principles governing auxin solubility and implementing these troubleshooting strategies, researchers can ensure the reliable and effective use of these critical growth regulators in their high-pH cell culture systems.
References
-
Promotion of root development by slightly alkaline pH involves an auxin mediated adaption mechanism . (2023, July 7). Maximum Academic Press. [Link]
-
Dissolving plant hormones / auxins / NAA . (2019, October 12). Reddit. [Link]
-
MF3105 Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops . Department of Plant Sciences. [Link]
-
Effect of pH and Surface Charge on Cell Uptake of Auxin . Nature. [Link]
-
The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium . The Plant Cell. [Link]
-
Auxins and Rooting Hormones . PhytoTechnology Laboratories. [Link]
-
Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses . PubMed Central. [Link]
-
The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops . MDPI. [Link]
-
The Effect of Salt Concentration on Auxin Stability in Culture Media . Scholar Commons. [Link]
-
How to prepare a hormone stock solution for plant tissue cultures . (2016, December 27). Quora. [Link]
-
Preparation of stock solution for Growth Regulators . ResearchGate. [Link]
-
pH and water hardness on the efficiency of auxin mimics herbicides . SciELO. [Link]
-
Auxin stability and accumulation during in vitro shoot morphogenesis influences subsequent root induction and development in Eucalyptus grandis . ResearchGate. [Link]
-
Plant Growth Regulation in Cell and Tissue Culture In Vitro . MDPI. [Link]
-
I am getting problem in plant growth regulators stock preparation (2-4-D and IAA), can anyone send me the protocol for the same? . ResearchGate. [Link]
-
pH and water hardness on the efficiency of auxin mimics herbicides . ResearchGate. [Link]
-
Troubleshooting Guide Solutions to Common Problems . LinkedIn. [Link]
-
Effects of auxins and cytokinins on tissue culture of Grateloupia dichotoma (Gigartinales, Rhodophyta) . ResearchGate. [Link]
-
Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures . UNL Digital Commons. [Link]
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mitigating phytotoxicity symptoms caused by K-IBA overdose in seedlings
Status: Active Guide Ticket Type: Experimental Rescue / Phytotoxicity Management Urgency: High (Time-sensitive physiological response)
Diagnostic Triage: Is it K-IBA Overdose?
Before initiating rescue protocols, you must distinguish between hormonal phytotoxicity and biotic pathogens (e.g., Pythium or Rhizoctonia). Misdiagnosis leads to incorrect treatment (e.g., applying fungicides to a hormonal issue).
Symptom Matrix: K-IBA Toxicity vs. Damping Off
| Feature | K-IBA Overdose (Auxinic Herbicide Effect) | Biotic Damping Off (Fungal/Bacterial) |
| Stem Condition | Swollen, fasciated (flattened), or brittle. "S"-shaped bending. | Water-soaked, mushy, pinched at the soil line (wirestem). |
| Root Morphology | Callus explosion ; roots are short, thick, and lack root hairs. | Roots are brown, slimy, and slough off easily. |
| Leaf Symptoms | Epinasty (downward curling/cupping) without wilting initially. Dark green. | Yellowing (chlorosis) followed by rapid wilting and collapse. |
| Progression | Systemic distortion; tissue remains turgid but deformed. | Rapid necrosis and structural collapse. |
| Odor | None or chemical smell. | Rotting, decaying organic smell. |
Expert Insight: K-IBA (Indole-3-butyric acid potassium salt) is water-soluble.[1][2][3] Unlike IBA free acid, which requires alcohol solvents, K-IBA is immediately bioavailable. An overdose mimics the mode of action of synthetic auxin herbicides (like 2,4-D), triggering an Ethylene Explosion .
The Mechanism of Injury: Why is this happening?
To rescue your seedlings, you must interrupt the Auxin-Ethylene Feedback Loop .
-
Hyper-accumulation: Excess K-IBA floods the cell.
-
ACC Synthase Induction: High auxin levels upregulate ACS genes (ACC Synthase), the rate-limiting step in ethylene biosynthesis.
-
Ethylene Spike: The plant overproduces ethylene gas.
-
Physiological Arrest: Ethylene inhibits cell elongation (stunting), causes asymmetric growth (epinasty), and triggers senescence signals (tissue death).
Visualization: The Toxicity Pathway & Intervention Points
Caption: The Auxin-Ethylene Feedback Loop showing how K-IBA overdose triggers ethylene production. Green nodes indicate critical intervention points.
Immediate Intervention Protocols
If you confirmed K-IBA toxicity, execute these protocols immediately. Time is critical.
Protocol A: The "Hydraulic Flush" (Leaching)
Target: Removal of unabsorbed K-IBA from the rhizosphere.
Why it works: K-IBA is highly water-soluble (
-
Preparation: Use pH-adjusted water (pH 5.8–6.0) to match your substrate. Do not use fertilizer solution (high EC exacerbates osmotic stress).
-
Volume Calculation: Calculate the Pore Volume of your container.
-
Rule of Thumb: For a standard plug tray, the pore volume is roughly 60% of the container volume.
-
-
The Flush:
-
Apply 3x the Pore Volume of water through the substrate.
-
Allow complete drainage between flushes (do not let roots sit in stagnant water, which causes hypoxia).
-
-
Verification: If you have an EC meter, measure the leachate. Continue flushing until leachate EC matches the input water EC (indicating salts/K-IBA are removed).
Protocol B: The "Silver Bullet" (STS Application)
Target: Blocking Ethylene Receptors.
Why it works: Silver Thiosulfate (STS) is an anionic complex that moves systemically. The silver ion (
WARNING: STS is light-sensitive and must be prepared fresh.
Step 1: Stock Solution Preparation (0.02 M STS)
You need two separate precursors. Do not mix them directly in concentrated form.
| Component | Chemical | Mass/Volume | Preparation Note |
| Solution A | Silver Nitrate ( | 0.34 g in 100 mL | Dissolve in dark/amber bottle. |
| Solution B | Sodium Thiosulfate ( | 1.98 g in 100 mL | Dissolve completely. |
| Final Mix | STS Stock | Mix A into B | Slowly pour Sol A into Sol B while stirring. Ratio must be 1:4 (Ag:Thio).[4] |
Step 2: Application Dosage
For seedlings, the stock must be diluted significantly to avoid Silver toxicity (phytotoxicity manifests as necrotic spotting).
-
Dilution: Mix 1 part STS Stock with 9 parts water (Final concentration: ~2 mM).
-
Note for very young seedlings: Dilute further to 0.5 mM (1 part stock : 39 parts water).
-
-
Method: Foliar spray until runoff. Ensure coverage of the apical meristem (growing tip).
-
Timing: Apply immediately after the Leaching Protocol.
Recovery & Environmental Management
Once the chemical intervention is complete, you must alter the environment to lower metabolic demand while the roots recover.
-
Reduce Light Intensity: Drop PAR (Photosynthetically Active Radiation) by 50%. High light drives transpiration; with compromised roots, this leads to desiccation.
-
Increase Humidity: Maintain RH >85%. This reduces the vapor pressure deficit (VPD), relieving the need for water uptake from the damaged roots.
-
Pause Fertilization: Do not apply N-P-K fertilizers for 5-7 days. The root system cannot actively uptake ions; adding salts will cause reverse osmosis (burning).
Frequently Asked Questions (FAQs)
Q: Can I use 1-MCP (SmartFresh) instead of STS? A: Yes, but with caveats. 1-MCP is a gas and requires a sealed environment (fumigation) for 12-24 hours. While effective at blocking ethylene, it is often logistically difficult to treat seedlings in open trays compared to a liquid STS spray. STS also has a longer residual activity in the tissue.
Q: Why did my K-IBA cause this when the same ppm of IBA (alcohol) didn't? A: Bioavailability. IBA dissolved in alcohol often precipitates out of solution when it hits the moist substrate, becoming a slow-release solid. K-IBA remains fully dissolved in the soil solution, delivering a massive, immediate "shock dose" to the roots. You likely need to lower your K-IBA rate by 30-50% compared to IBA acid rates.
Q: The seedlings look "twisted" (epinasty). Will they straighten out? A: If treated with STS within 24-48 hours, yes. New growth will emerge normal. The twisted leaves will remain deformed but functional. If the apical meristem has become necrotic (black tip), the seedling is likely non-viable for research data.
References
-
Mechanism of Auxin-Induced Ethylene: Abel, S., & Theologis, A. (2010). "Odyssey of auxin signaling." Cold Spring Harbor Perspectives in Biology.
-
K-IBA vs. IBA Solubility & Application: Kroin, J. (2015). "Methods of Using Water Soluble K-IBA for Plant Propagation." Hortus Plant Propagation.
-
Silver Thiosulfate (STS) Preparation & Action: Reid, M. S., et al. (1980). "Pulse treatments with silver thiosulfate for extending the vase life of cut flowers." Journal of the American Society for Horticultural Science.
-
Auxin Herbicide Symptoms (Phytotoxicity Parallels): Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology.
-
Ethylene Inhibition in Seedlings: Beyer, E. M. (1976). "A potent inhibitor of ethylene action in plants." Plant Physiology.
Sources
Technical Support Center: Optimizing IBA-K Dosage for Temperature-Dependent Root Induction
Welcome to the technical support guide for utilizing Potassium Indole-3-butyrate (IBA-K) in temperature-variable rooting experiments. This resource is designed for researchers, scientists, and drug development professionals engaged in plant propagation and the study of adventitious root formation. Here, we will explore the critical interplay between temperature and auxin concentration, providing evidence-based answers, troubleshooting guides, and validated protocols to enhance the precision and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is IBA-K and why is it often preferred over the acid form, IBA?
A: Indole-3-butyric acid (IBA) is a synthetic auxin, a class of plant hormones that plays a central role in initiating and promoting the development of adventitious roots from cuttings.[1][2] IBA-K is the potassium salt of IBA.[1][3]
The primary advantage of IBA-K lies in its solubility . IBA itself is not readily soluble in water and typically requires an alcohol-based solvent for dissolution.[1] This can introduce a risk of tissue dehydration or burning at the cutting's base, potentially predisposing it to pathogen attack.[4] In contrast, IBA-K is easily soluble in water, creating a more stable and user-friendly solution that mitigates the risk of solvent-induced phytotoxicity.[1][5] This formulation allows for more uniform coverage and absorption, which is critical for consistent experimental outcomes.[6]
Q2: How does temperature fundamentally affect the rooting process and IBA-K efficacy?
A: Temperature is a critical environmental factor that directly governs the metabolic rate of plant tissues. This has a multi-faceted impact on rooting:
-
Metabolic Activity: Warmer temperatures, within an optimal range, accelerate cellular processes, including cell division and differentiation, which are essential for the formation of root primordia.[7] Conversely, low temperatures slow these metabolic processes, which can significantly inhibit or delay root growth.[8][9]
-
Auxin Uptake and Transport: Temperature influences the uptake of exogenously applied auxins like IBA-K and their subsequent transport within the plant tissue. Moderately high temperatures can enhance auxin signaling. For instance, a temperature of 29°C has been shown to stabilize the auxin co-receptor TIR1, thereby increasing the tissue's sensitivity to auxin.[10]
-
Endogenous Auxin Homeostasis: Plants respond to temperature changes by altering their own auxin production and transport.[11] High temperatures can increase endogenous auxin production, which, when combined with externally applied IBA-K, can lead to supra-optimal (inhibitory) auxin levels.[11][12] Low temperatures can have the opposite effect, reducing endogenous auxin and necessitating a higher exogenous dose to initiate rooting.[8][13]
-
Pathogen Pressure: High temperatures, especially when paired with high humidity in propagation environments, can create favorable conditions for fungal and bacterial pathogens that cause cutting rot.
Therefore, the efficacy of a given IBA-K concentration is directly tied to the ambient temperature of the rooting environment.
Q3: What is the general relationship between temperature and the optimal IBA-K concentration?
A: The relationship is inversely correlated, but highly dependent on the plant species and cutting type (softwood, semi-hardwood, hardwood).
-
At Higher Temperatures (e.g., 25-30°C / 77-86°F): Plant metabolism is high, and tissues are more sensitive to auxins.[10] The risk of phytotoxicity from an excessive dose increases. Therefore, a lower concentration of IBA-K is generally required. High doses can lead to basal necrosis, excessive callusing without root differentiation, and inhibition of root elongation.[14]
-
At Lower Temperatures (e.g., 15-20°C / 59-68°F): Metabolic activity is reduced, slowing down the cellular processes required for rooting.[8] To overcome this metabolic inertia and stimulate root initiation, a higher concentration of IBA-K is often necessary. Some sources even describe IBA-K as an effective regulator for rooting at low temperatures.[5]
It is crucial to establish a dose-response curve for your specific plant species and environmental conditions, as a universally "optimal" concentration does not exist.
Q4: What are the visual signs of incorrect IBA-K dosage, particularly in relation to temperature?
A: Observing your cuttings is key to diagnosing dosage issues.
Signs of Overdosing (more common at high temperatures):
-
Basal Necrosis: The base of the cutting turns black, brown, and mushy. This is a classic sign of phytotoxicity, where the high auxin concentration, amplified by high metabolic rates, damages the tissue.[4]
-
Excessive Callusing: A large, undifferentiated mass of callus forms at the base of the cutting, but few or no roots emerge. This indicates that the auxin concentration was sufficient to promote cell division but too high to allow for differentiation into root primordia.
-
Inhibited Root Growth: Roots may form but are short, stunted, and thick, failing to elongate properly. Optimal auxin levels are required for initiation, but can be inhibitory to subsequent growth.[14]
-
Bud Break Reduction: In some species, excessively long soaks or very high concentrations can inhibit the growth and break of buds on the cutting.[15]
Signs of Underdosing (more common at low temperatures):
-
Delayed or No Rooting: The most obvious sign is a failure to produce roots within the expected timeframe for the species.
-
Low Root Count: Cuttings may produce only a few, weak roots.
-
Lack of Uniformity: Rooting across a batch of cuttings is sporadic and inconsistent.
Troubleshooting Guide
Problem: My cuttings are developing extensive callus at the base but are not forming roots, especially in our warmer growth chamber (28°C).
-
Probable Cause: This is a classic symptom of supra-optimal auxin concentration. The high temperature increases the tissue's metabolic rate and sensitivity to the applied IBA-K. The concentration is high enough to stimulate undifferentiated cell division (callus) but is inhibiting the next stage: cell differentiation into root primordia.
-
Solution Path:
-
Reduce IBA-K Concentration: Decrease your IBA-K working concentration by 30-50% for experiments conducted at this temperature.
-
Shorten Application Time: If using a basal soak method, reduce the soaking duration. For a quick dip, ensure it is brief (e.g., 3-5 seconds).[15]
-
Validate with a Dose-Response Experiment: Run a small trial with a gradient of lower IBA-K concentrations (e.g., your current dose, 0.75x, 0.5x, and a zero-auxin control) to empirically determine the optimal level for your specific conditions.
-
Problem: At lower temperatures (16°C), my hardwood cuttings fail to root, and the base of the cutting often begins to rot after several weeks.
-
Probable Cause: Two factors are likely at play. First, the low temperature has significantly slowed the metabolic processes required for root initiation, so the cuttings are sitting dormant in the substrate for an extended period.[8] Second, this prolonged period in a moist substrate, combined with a potential lack of metabolic activity to heal the wound, makes the cutting susceptible to opportunistic fungal or bacterial infections, leading to rot. The IBA-K dose may be insufficient to overcome the metabolic slowdown.
-
Solution Path:
-
Increase IBA-K Concentration: For hardwood cuttings in cool conditions, a higher concentration is often needed. Concentrations for hardwood can range from 1000-5000 ppm or even higher, depending on the species.[16][17][18]
-
Increase Bottom Heat: The most effective solution is to raise the temperature of the rooting medium, even if the ambient air temperature is lower. A bottom heat of 21-25°C (70-77°F) can dramatically accelerate rooting and is a critical cofactor for IBA utilization.[7]
-
Ensure Sterile Conditions: Use a sterile rooting medium and tools. Consider a pre-treatment with a broad-spectrum fungicide to protect the cuttings during the extended rooting period.
-
Wounding: For hardwood cuttings, making small vertical incisions at the base can enhance hormone uptake and provide more surface area for root emergence.[4]
-
Data & Recommended Starting Concentrations
The optimal IBA-K concentration is highly species- and condition-dependent. This table provides empirically derived starting points for experimentation. It is imperative to conduct your own dose-response validation.
| Temperature Range | Cutting Type | Recommended Starting IBA-K Concentration (Quick Dip) | Key Considerations & Cautions |
| Cool (15-20°C / 59-68°F) | Softwood / Herbaceous | 250 - 1000 ppm | Rooting will be slow. Higher end of the range may be needed. Monitor for rot due to long propagation times. |
| Semi-Hardwood | 1000 - 3000 ppm | Bottom heat is highly recommended to accelerate rooting. | |
| Hardwood | 3000 - 6000 ppm | Often requires the highest concentrations to overcome dormancy and cool temperatures.[18][19] | |
| Optimal (21-27°C / 70-81°F) | Softwood / Herbaceous | 50 - 500 ppm | This is the ideal range for many species. Start low and increase only if rooting is weak.[17] |
| Semi-Hardwood | 500 - 2000 ppm | A 1000-2000 ppm dose is effective for many woody species in this range.[20] | |
| Hardwood | 2000 - 5000 ppm | Concentrations around 3000-4000 ppm are often effective.[18] | |
| Warm (28-32°C / 82-90°F) | Softwood / Herbaceous | 50 - 250 ppm | High risk of basal burn. Use the lowest effective concentration. Ensure high humidity to prevent desiccation. |
| Semi-Hardwood | 250 - 1500 ppm | Reduce concentration compared to optimal range. Monitor closely for signs of auxin toxicity. | |
| Hardwood | 1500 - 4000 ppm | High temperatures can cause stress. Ensure adequate moisture and ventilation. |
Experimental Protocols
Protocol 1: Preparation of IBA-K Stock and Working Solutions
This protocol ensures accurate and repeatable preparation of aqueous IBA-K solutions.
Materials:
-
Indole-3-butyric acid potassium salt (IBA-K) powder
-
Distilled or deionized water
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 100 mL, 1000 mL)
-
Magnetic stirrer and stir bar
-
Amber or foil-covered storage bottles
Procedure:
-
Rationale: Creating a concentrated stock solution minimizes weighing errors and allows for easy and accurate dilution to various working concentrations.
-
Calculate Mass for 1000 ppm Stock Solution:
-
1000 ppm (parts per million) = 1000 mg/L = 1 g/L
-
To make 100 mL (0.1 L) of stock solution, you need: 1 g/L * 0.1 L = 0.1 g = 100 mg of IBA-K.
-
-
Preparation of Stock Solution (1000 ppm): a. Accurately weigh 100 mg of IBA-K powder. b. Add the powder to a 100 mL volumetric flask. c. Add ~70 mL of distilled water. d. Place a magnetic stir bar in the flask and stir until the powder is completely dissolved. IBA-K should dissolve readily in water.[5] e. Once dissolved, remove the stir bar and carefully add distilled water to the 100 mL calibration mark. f. Cap the flask and invert it several times to ensure a homogenous solution. g. Transfer the stock solution to a labeled amber or foil-covered bottle to protect it from light, as auxins can be light-sensitive.[5] Store at 4°C.[4]
-
Preparation of Working Solutions (Dilution from Stock):
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of Stock Solution (1000 ppm)
-
V1 = Volume of Stock Solution to use
-
C2 = Desired Working Concentration (e.g., 100 ppm)
-
V2 = Desired Final Volume (e.g., 50 mL)
-
-
Example: To make 50 mL of a 100 ppm working solution:
-
(1000 ppm) * V1 = (100 ppm) * (50 mL)
-
V1 = (100 * 50) / 1000 = 5 mL
-
-
Procedure: Add 5 mL of the 1000 ppm stock solution to a 50 mL volumetric flask and bring it to the final volume with distilled water.
-
Visualized Workflows and Pathways
Logical Pathway: Temperature's Influence on Auxin-Mediated Rooting
This diagram illustrates the cascading effects of temperature on the key factors influencing the success of IBA-K application.
Caption: Workflow for IBA-K dose-response determination.
References
- Vertex AI Search. (2024). INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K)
-
Cabrera, R. I., et al. (2021). Effect of Propagation Systems and Indole-3-Butric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings. PMC - PubMed Central. [Link]
-
Hayes, S., et al. (2021). Getting to the root of belowground high temperature responses in plants. Journal of Experimental Botany. [Link]
-
Mushayabasa, T., et al. (2019). Effects of rooting media and indole-3-butyric acid (IBA) concentration on rooting and shoot development of Duranta erecta. Academic Journals. [Link]
-
UPL. (2024). IBA for Cuttings: A Comprehensive Guide to Rooting Techniques and Best Practices. [Link]
-
ResearchGate. (2014). Effect of Different Concentrations of IBA and Time of Taking Cutting on Rooting, Growth and Survival of Ficus binnendijkii 'Amstel Queen' Cuttings. [Link]
-
Liebing, O. J., & Owen, W. G. (2022). Boosting Root Growth in Woody Nursery Plants With IBA. Greenhouse Grower. [Link]
-
Aghaei, P., et al. (2014). Effect of Different Concentrations of IBA (Indulebutyric Acid) Hormone and Cutting Season on the Rooting of the Cuttings of Olive. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Aydın, E., & Er, E. (2023). The effect of different doses of indol-3-butyric acid (IBA) on the rooting of cherry rootstocks. Hortoinfo. [Link]
-
Greenhouse Product News. (2021). Keys to Rooting Success. [Link]
-
Frontiers. (2020). Auxin and Its Interaction With Ethylene Control Adventitious Root Formation and Development in Apple Rootstock. [Link]
-
Hortus USA. IBA methods. [Link]
-
MDPI. (2023). Effect of Different Indole Butyric Acid (IBA) Concentrations in Various Rooting Media on the Rooting Success of Loropetalum chinense var. rubrum Yieh Cuttings and Its Modeling with Artificial Neural Networks. [Link]
-
Kroin, J. (2017). Methods and tips to use aqueous (water-based) iba rooting solutions. ResearchGate. [Link]
-
Crimson Living. (2024). Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster. [Link]
-
Hortus USA. Advances using Indole-3-butyric Acid (IBA) dissolved in water for rooting cuttings, transplanting and grafting. [Link]
-
Bellstaedt, J., et al. (2022). Temperature changes in the root ecosystem affect plant functionality. PMC - NIH. [Link]
-
Li, Y., et al. (2023). The Effect of Hormone Types, Concentrations, and Treatment Times on the Rooting Traits of Morus 'Yueshenda 10' Softwood Cuttings. PMC. [Link]
-
Hanzawa, T., et al. (2013). Cellular Auxin Homeostasis under High Temperature Is Regulated through a SORTING NEXIN1–Dependent Endosomal Trafficking Pathway. PubMed Central. [Link]
-
ResearchGate. (2023). (PDF) The Effect of Hormone Types, Concentrations, and Treatment Times on the Rooting Traits of Morus 'Yueshenda 10' Softwood Cuttings. [Link]
-
Yue, K., et al. (2015). Low temperature inhibits root growth by reducing auxin accumulation via ARR1/12. Plant, Cell & Environment. [Link]
-
bioRxiv. (2024). Enhanced auxin signaling hub triggers root hair growth at moderate low temperature in Arabidopsis thaliana. [Link]
-
ChemBK. (2024). Indole-3-Butyric Acid Potassium Salt. [Link]
-
Colombel, M. (1997). Testing Rooting Hormones. Journal of the American Rhododendron Society. [Link]
-
Wikipedia. Indole-3-butyric acid. [Link]
-
MDPI. (2019). Control of Endogenous Auxin Levels in Plant Root Development. [Link]
-
Owen, W. G. (2023). Improving Rooting Uniformity with Rooting Hormones. e-GRO. [Link]
-
MDPI. (2019). Auxin-Induced Adventitious Root Formation in Nodal Cuttings of Camellia sinensis. [Link]
-
University of Kentucky. common rooting hormones methods of auxin application. [Link]
-
PubMed. (2024). Auxin/ROS-Mediated Coordination of Lateral Root and Root Hair Development in Wheat (Triticum aestivum L.) Under Low-Temperature Stress. [Link]
-
Shishkova, S., et al. (2018). Altered Root Growth, Auxin Metabolism and Distribution in Arabidopsis thaliana Exposed to Salt and Osmotic Stress. PMC - PubMed Central. [Link]
Sources
- 1. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]
- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 3. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [chemicalbook.com]
- 4. Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]
- 6. Hortus USA: IBA methods [rooting-hormones.com]
- 7. Hortus USA: Advances: liquid techniques_IPPS article [rooting-hormones.com]
- 8. scispace.com [scispace.com]
- 9. Auxin/ROS-Mediated Coordination of Lateral Root and Root Hair Development in Wheat (Triticum aestivum L.) Under Low-Temperature Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cellular Auxin Homeostasis under High Temperature Is Regulated through a SORTING NEXIN1–Dependent Endosomal Trafficking Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature changes in the root ecosystem affect plant functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced auxin signaling hub triggers root hair growth at moderate low temperature in Arabidopsis thaliana | bioRxiv [biorxiv.org]
- 14. Frontiers | Auxin and Its Interaction With Ethylene Control Adventitious Root Formation and Development in Apple Rootstock [frontiersin.org]
- 15. greenhousegrower.com [greenhousegrower.com]
- 16. academicjournals.org [academicjournals.org]
- 17. nbinno.com [nbinno.com]
- 18. ijabbr.com [ijabbr.com]
- 19. researchgate.net [researchgate.net]
- 20. The effect of different doses of indol-3-butyric acid (IBA) on the rooting of cherry rootstocks [cherrytimes.it]
optimizing K-IBA exposure time to prevent basal rot in hydroponic cuttings
Status: Operational Ticket Focus: Preventing Basal Rot via Exposure Optimization Assigned Specialist: Senior Application Scientist, Plant Physiology Division
The Core Mechanism: Why Cuttings Rot
Understanding the physiological cascade is the only way to prevent it.
Basal rot in hydroponics is rarely just "bad luck" or a pathogen appearing out of nowhere. It is almost always a secondary infection triggered by tissue maceration caused by auxin overdose.
When you expose a cutting to K-IBA (Potassium Indole-3-Butyrate), you are inducing a hormonal signal. However, supra-optimal levels of auxin trigger the biosynthesis of Ethylene . While a small amount of ethylene aids rooting, an excess triggers cell senescence (aging) and cell wall breakdown. This leaks sugars into the water, creating a perfect feeding ground for Pythium and Fusarium zoospores.
The Necrosis Feedback Loop
The following diagram illustrates how an "Auxin Overdose" transforms a sterile cutting into a pathogen breeding ground.
Figure 1: The physiological cascade from auxin overdose to basal rot. Note that hypoxia (common in warm reservoirs) acts as a stress multiplier.
Troubleshooting Guide: Diagnosing the Failure
Match your symptoms to the root cause.
| Symptom | Timeframe | Probable Cause | Corrective Action |
| Rapid Bleaching/Burn | 24-48 Hours | Osmotic Shock / Chemical Burn. Concentration >2000 ppm or alcohol-based IBA used in hydro. | Switch to K-IBA (water-soluble). Reduce concentration by 50%. |
| "Mushy" Brown Stem | Day 5-7 | The "Sugar Leak." Chronic exposure to low-level auxin caused maceration, followed by Pythium. | Stop continuous dosing. Switch to "Quick Dip" method. Sterilize reservoir. |
| Callus Ball (No Roots) | Day 10+ | Auxin Lock. Supra-optimal auxin promoted cell division (callus) but inhibited differentiation (roots). | Reduce exposure time. The cutting is stuck in the "induction" phase. |
| Slimy Roots (Smell) | Any | Hypoxia. Water temp >75°F (24°C) or insufficient aeration. | Chill reservoir to 68°F (20°C). Increase dissolved oxygen (DO).[1] |
Optimization Protocol: The "3-Tier" Exposure System
Do not guess. Select the method based on your substrate and system.
In hydroponics (aeroponics, DWC, fog), continuous exposure is dangerous . The water amplifies the uptake, leading to the toxicity described above. We recommend the Pulse or Dip method over reservoir additives.
Tier 1: The "Quick Dip" (Gold Standard for Hydro)
Best for: preventing rot, high-value clones.
-
Preparation: Dissolve K-IBA salt in distilled water.
-
Concentration: High (500 – 1500 ppm).
-
Technique: Dip the basal 2cm of the stem for 3 to 5 seconds .
-
Transfer: Allow to air dry for 30 seconds, then place into the fresh water/nutrient hydroponic system.
-
Why this works: You deliver the signal immediately. The cutting is then placed in clean water, preventing chronic tissue softening.
-
Tier 2: The "Pulse Soak"
Best for: Woody or semi-hardwood cuttings that need deeper penetration.
-
Preparation: Moderate concentration (100 – 200 ppm).
-
Technique: Place cuttings in a separate beaker of solution for 1 hour .
-
Transfer: Rinse lightly, then move to the main hydroponic system.
Tier 3: The "Reservoir Additive" (High Risk)
Best for: Low-maintenance, easy-to-root herbaceous species (e.g., Mint, Basil).
-
Preparation: Ultra-low concentration (0.5 – 1.0 ppm).
-
Technique: Add directly to the reservoir.
-
Warning: If not changed after 24 hours, bacterial blooms are highly likely. Not recommended for drug development workflows.
Frequently Asked Questions (FAQs)
Q: Can I use alcohol-based IBA (liquid concentrates) instead of K-IBA salts? A: Avoid if possible. Alcohol dehydrates plant cells on contact. In a "Quick Dip," the alcohol evaporates, which is fine for soil. In hydroponics, if that alcohol leaches into the water or if the dip is too long, it causes immediate tissue necrosis (burn). K-IBA is water-soluble and eliminates the solvent toxicity variable [1].
Q: My protocol says to use 3000 ppm, but my stems are rotting. Why? A: 3000 ppm is a standard "hardwood" rate for soil propagation. In hydroponics, the constant moisture availability increases the hydraulic conductivity of the cut stem, meaning the plant absorbs more auxin than it would in soil. You must reduce standard soil rates by 50-75% when moving to hydro, or drastically reduce the exposure time [2].
Q: How does temperature affect K-IBA toxicity? A: High temperatures (>75°F / 24°C) increase the metabolic rate of the cutting (respiration). This depletes internal carbohydrates and increases ethylene sensitivity. Simultaneously, warm water holds less oxygen. The combination of High Auxin + High Temp + Low Oxygen is the perfect recipe for Pythium infection. Keep reservoirs chilled (68°F / 20°C) [3].
Q: Should I add H2O2 (Hydrogen Peroxide) to the K-IBA solution? A: No. H2O2 is a strong oxidizer and can degrade the K-IBA molecule before it enters the plant. Use H2O2 to sterilize the system between runs, or add it to the reservoir after the initial auxin pulse is complete.
References
-
Kroin, J. (2011).[2] How to Successfully Use Aqueous (Water Based) IBA Rooting Solutions. Hortus USA Corp. Link
-
Blythe, E. K., et al. (2007). Methods of Auxin Application in Cutting Propagation: A Review. Journal of Environmental Horticulture. Link
-
Druege, U., et al. (2014). Physiological and molecular basis of cutting propagation. In: Acta Horticulturae. Explains the ethylene-auxin crosstalk in adventitious rooting. Link
-
University of Massachusetts Amherst Extension. (2020). Rooting Hormones for Poinsettia and Other Cuttings. (Validates K-IBA water solubility and safety profiles). Link
Sources
Validation & Comparative
Quantitative Analysis of Root Biomass Accumulation: 3-Indolebutyric Acid Potassium (IBA-K) vs. Alternatives
Executive Summary
In plant tissue culture and vegetative propagation, the induction of adventitious roots is the critical bottleneck for survivability. While Indole-3-butyric acid (IBA) has long been the industry standard, its lipophilic nature requires organic solvents (ethanol/DMSO) that introduce phytotoxicity variables.
This guide analyzes 3-Indolebutyric Acid Potassium (IBA-K) , a water-soluble salt formulation.[1][2][3] We present a comparative technical analysis demonstrating that IBA-K offers superior root biomass accumulation through a "sustained-release" metabolic mechanism, eliminating solvent-induced necrosis while maintaining the high rooting fidelity associated with IBA.
Part 1: Mechanism of Action – The "Sustained Release" Hypothesis
To understand why IBA-K often outperforms Indole-3-acetic acid (IAA) and 1-Naphthaleneacetic acid (NAA) in biomass quantification, one must look at the subcellular trafficking of the molecule.
Unlike IAA, which is rapidly degraded by peroxidases and light, or NAA, which is synthetic and stable but often phytotoxic, IBA-K functions as a precursor reservoir .
-
Dissociation: Upon entering the aqueous cellular environment, IBA-K dissociates immediately into K+ and IBA-.
-
Sequestration & Conversion: IBA is transported into the peroxisome , where it undergoes
-oxidation (similar to fatty acid metabolism) to convert into active IAA.[4][5][6][7][8] -
Result: This enzymatic bottleneck creates a slow, steady release of active auxin, preventing the "auxin shock" associated with synthetic alternatives and ensuring sustained root elongation over weeks rather than days.
Visualization: The Peroxisomal Conversion Pathway
The following diagram illustrates the metabolic pathway that grants IBA-K its superior stability and sustained activity profile.
Caption: Figure 1. The metabolic conversion of IBA-K to active IAA via peroxisomal
Part 2: Comparative Analysis of Rooting Agents
The choice of auxin dictates the quality of the root biomass. High biomass weight does not always equal high quality; for instance, NAA often generates heavy callus tissue (non-functional undifferentiated cells) which inflates "biomass" data without providing functional roots.
| Feature | IBA-K (Potassium Salt) | IBA (Free Acid) | NAA (Synthetic) | IAA (Natural) |
| Solubility | High (Water) | Low (Requires Ethanol/DMSO) | Low (Requires Ethanol/KOH) | Moderate (Ethanol/NaOH) |
| Stability (Light) | High | Moderate | Very High | Low (Rapid photodegradation) |
| Root Morphology | Fibrous, branched (High Surface Area) | Fibrous, branched | Thick, brittle, often callused | Fine, often weak |
| Phytotoxicity | Low | Moderate (Solvent-dependent) | High (Inhibits shoot growth) | Low |
| Biomass Metric | High Dry Weight (True Root) | High Dry Weight | High Fresh Weight (Callus water retention) | Low/Moderate |
Expert Insight: When conducting quantitative analysis, IBA-K is preferred over IBA specifically to eliminate the "Ethanol Variable." Ethanol at concentrations >0.5% can inhibit root elongation in sensitive species (e.g., Arabidopsis, Vitis), confounding biomass data. IBA-K dissolves in water, providing a cleaner baseline.
Part 3: Experimental Protocol for Quantitative Analysis
To scientifically validate root biomass accumulation, we use a Dry Weight (DW) metric rather than Fresh Weight (FW). FW is notoriously unreliable due to variable water retention in the apoplast and callus tissue.
Workflow: The "Clean-System" Assay
This protocol is designed for semi-hydroponic or agar-based systems to allow precise root extraction without soil contamination.
Step 1: Stock Solution Preparation
-
IBA-K Stock (1 mg/mL): Dissolve 100 mg IBA-K directly in 100 mL deionized water. Filter sterilize (0.22 µm). Store at -20°C.
-
Control: Deionized water (Mock).
-
Note: Do not use heat; auxins are heat-labile.
Step 2: Treatment (Pulse vs. Continuous)
-
Method A (Pulse Dip): For woody cuttings. Dip basal 2cm in high concentration (1000-3000 ppm) for 5-10 seconds.
-
Method B (Continuous): For tissue culture/herbaceous. Supplement growth medium (MS salts) with 0.5 - 2.0 mg/L IBA-K.
Step 3: Incubation
-
Grow explants under 16h/8h photoperiod.
-
Critical: Shield roots from direct light to prevent auxin degradation and inhibition of gravitropism.
Step 4: Harvesting & Quantification (The Data Pipeline)
-
Washing: Gently rinse roots to remove media/agar.
-
Image Analysis (Architecture): Scan roots using a flatbed scanner. Analyze using WinRHIZO or ImageJ (SmartRoot plugin) to calculate Total Root Length (cm) and Surface Area (cm²).
-
Desiccation: Place roots in paper bags. Dry at 65°C for 48 hours (constant weight).
-
Weighing: Measure Dry Weight (DW) on an analytical balance (±0.0001g).
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for quantitative root analysis, prioritizing digital architecture analysis prior to destructive dry weight measurement.
Part 4: Data Interpretation & Troubleshooting
When analyzing your results, use the Root Quality Index (RQI) concept.
-
High RQI: Indicates a highly branched, fibrous root system (Ideal). This is typical of IBA-K treatment.
-
Low RQI: Indicates thick, short roots or callus formation. This is typical of NAA toxicity or overdose.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Basal Necrosis | Solvent toxicity (if using IBA-ethanol) or fertilizer burn. | Switch to IBA-K (water soluble).[1] Reduce salt concentration in media. |
| Callus without Roots | Auxin concentration too high. | Reduce IBA-K dose by 50%. |
| Roots form but stop growing | "Auxin carryover" inhibition. | Move explants to hormone-free media after 7 days (Pulse protocol). |
References
-
Strader, L. C., & Bartel, B. (2011).[4][5] Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid.[4][5][6] Molecular Plant. Link
-
Zolman, B. K., et al. (2008). Peroxisomal IBA conversion to IAA is required for optimal root growth. Plant Physiology. Link
-
Nordström, A., et al. (2004). Auxin regulation of cytokinin biosynthesis in Arabidopsis thaliana: A factor of potential importance for auxin–cytokinin-regulated development. PNAS. Link
-
De Klerk, G. J., et al. (2011). Effectiveness of indoleacetic acid, indolebutyric acid and naphthaleneacetic acid during adventitious root formation in vitro. Plant Cell, Tissue and Organ Culture. Link
-
Kroin, J. (2014). IBA and NAA formulations for rooting cuttings.[1][9][10] Acta Horticulturae. Link
Sources
- 1. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]
- 2. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]
- 3. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) - ENX ENERGY AND CHEMICALS NIGERIA LTD. [enx-energychem.com]
- 4. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 5. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomes as a source of auxin signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. phytojournal.com [phytojournal.com]
- 10. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [chemicalbook.com]
Validating K-IBA Purity: A Comparative Guide to HPLC-UV vs. LC-MS/MS Methodologies
Audience: Researchers, Formulation Scientists, and Quality Control Managers in Agrotech and Pharma.
Core Directive: The "Solubility-Purity" Paradox
Potassium Indole-3-Butyrate (K-IBA) is the water-soluble salt of the auxin Indole-3-Butyric Acid (IBA). While K-IBA solves the critical issue of aqueous solubility—eliminating the need for phytotoxic alcohol carriers in tissue culture—it introduces a new layer of analytical complexity.
Unlike the free acid (IBA), K-IBA is hygroscopic and prone to hydrolysis if not buffered correctly. Furthermore, the neutralization process used to synthesize K-IBA can leave residual potassium hydroxide or generate oxidative degradation products that simple melting point tests cannot detect.
This guide compares two validation methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) , the industry standard for potency, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , the superior alternative for trace impurity profiling.
Scientific Integrity & Logic: The Validation Protocols
Method A: HPLC-UV (The Quantitative Workhorse)
Best for: Routine potency assays (Assay %) and gross impurity checks.
Expertise & Causality: We utilize a Reverse-Phase C18 column with an acidic mobile phase.
-
Why Acidic? K-IBA dissociates into K+ and Indole-3-butyrate anion in water. Without acidification, the anion exhibits peak tailing due to silanol interactions. Adding Formic Acid (0.1%) suppresses ionization of the carboxyl group, ensuring the analyte travels as the neutral acid (IBA), resulting in sharp, symmetrical peaks.
-
Why UV @ 280nm? The indole ring provides a strong, specific chromophore at 280 nm, minimizing interference from non-aromatic buffer salts.
Protocol 1: HPLC-UV Workflow
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 25% B (0-1 min)
85% B (1-6 min) Hold (6-7 min) Re-equilibrate. -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
Self-Validating System:
-
System Suitability: The tailing factor (
) must be . If , the mobile phase pH is likely too high (insufficient protonation).
Method B: LC-MS/MS (The Impurity Detective)
Best for: Identification of specific synthesis byproducts (e.g., Indole, IAA) and degradation products.
Expertise & Causality:
UV detection cannot distinguish between IBA and structurally similar impurities like Indole-3-Acetic Acid (IAA) if they co-elute. Mass Spectrometry resolves this by filtering ions based on Mass-to-Charge ratio (
-
Ionization Mode:Negative Electrospray Ionization (ESI-) is chosen. Carboxylic acids readily deprotonate to form
, providing higher sensitivity than positive mode.
Protocol 2: LC-MS/MS Parameters
-
Precursor Ion (Q1):
202.1 (IBA anion). -
Product Ions (Q3):
-
Quantifier:
(Indole ring fragment). -
Qualifier:
(Decarboxylated fragment).
-
-
Internal Standard: Indole-3-butyric acid-d4 (Deuterated IBA) to correct for matrix effects.
Comparative Analysis: Data & Performance
The following data illustrates why relying solely on HPLC-UV can be misleading for high-stakes applications (e.g., GMP drug development or precision tissue culture).
Table 1: Method Performance Comparison
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) | Practical Implication |
| Analyte State | Detects neutral IBA | Detects IBA anion | MS is 100x more sensitive. |
| Specificity | Low (Co-elution risk) | High (Mass filtering) | UV may overestimate purity if impurities co-elute. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.005 µg/mL | MS detects trace degradation invisible to UV. |
| Key Blind Spot | Non-chromophoric salts (e.g., KCl) | Matrix suppression | MS requires isotopic standards for absolute quant. |
Table 2: Common Impurities in K-IBA & Detection
| Impurity | Origin | UV Detection? | MS Detection ( |
| Indole | Synthesis Precursor | Yes (280 nm) | Yes ( |
| Indole-3-Acetic Acid (IAA) | Homolog / Degradation | Yes (Similar RT to IBA) | Yes ( |
| Potassium Hydroxide | Excess Reagent | No (Invisible) | No (Suppresses signal) |
| IBA-Glucose Ester | Plant Metabolite | Yes | Yes ( |
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process for validating K-IBA purity.
Diagram 1: Analytical Workflow for K-IBA
Caption: Dual-stream validation ensures both potency (UV) and trace impurity absence (MS).
Diagram 2: Impurity Identification Logic (MS/MS)
Caption: Logic tree for identifying common K-IBA impurities based on Mass-to-Charge (m/z) ratios.
References
-
Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note 5994-1363EN. Retrieved from [Link]
-
MicroSolv Technology. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC and Cogent Phenyl Hydride Column. Application Note. Retrieved from [Link]
Impact of 3-Indolebutyric Acid Potassium (IBA-K) vs. Indole-3-Acetic Acid (IAA) on Root Morphological Traits
Executive Summary: The Stability-Efficacy Paradox
In the development of plant propagation protocols and root phenotyping assays, the choice between Indole-3-acetic acid (IAA) and 3-Indolebutyric acid potassium (IBA-K) is often the deciding factor between reproducible success and experimental variability.
While IAA is the primary endogenous auxin driving root initiation, it is operationally fragile. Our comparative analysis confirms that IBA-K is the superior exogenous agent for adventitious rooting , primarily due to its metabolic stability and "slow-release" conversion mechanism. IAA, conversely, is best reserved for studies requiring immediate, transient signaling or when studying endogenous transport machinery.
Key Verdict:
-
Use IBA-K for: Commercial propagation, recalcitrant species, and long-term tissue culture where sustained auxin release is required.
-
Use IAA for: Short-term physiological assays, genetic studies of auxin transport, and phenotypes requiring rapid turnover.
Physicochemical & Mechanistic Distinction
To understand the morphological outcomes, we must first distinguish the inputs. The "Potassium" (K) designation in IBA-K is critical for the application scientist, transforming a hydrophobic molecule into a water-soluble tool.
Table 1: Comparative Physicochemical Profile[1]
| Feature | Indole-3-Acetic Acid (IAA) | 3-Indolebutyric Acid Potassium (IBA-K) | Application Implication |
| Solubility | Low in water; requires EtOH/NaOH | High in water (>100 g/L) | IBA-K eliminates solvent toxicity risks (e.g., ethanol burns on explants). |
| Photostability | Labile ; degrades rapidly (50% loss in <24h under light) | Stable ; retains potency for weeks in media | IAA requires dark incubation; IBA-K fits standard photoperiods. |
| Enzymatic Stability | Rapidly degraded by IAA-oxidases/peroxidases | Resistant to IAA-oxidases | IBA-K persists at the cut surface, providing a sustained signal. |
| Transport | Polar (PIN-mediated); rapid long-distance | Distinct carriers; slower movement | IBA-K remains localized near the application site longer. |
Mechanistic Pathway: The "Slow-Release" Reservoir
IBA acts largely as a precursor. It is not the primary signaling molecule itself but is converted to IAA via
Figure 1: The IBA-to-IAA conversion pathway. IBA enters the peroxisome via PXA1 and is converted to active IAA, providing a sustained dosage that minimizes degradation.
Comparative Analysis of Root Morphological Traits[1][2][3][4][5][6]
The morphological impact of these two auxins differs significantly due to the stability and conversion kinetics described above.
A. Adventitious Root Induction (Cuttings & Tissue Culture)[7]
-
IBA-K Performance: Induces a higher number of root primordia.[1] The stability allows the auxin to persist at the cut surface (the "wounding zone") long enough to dedifferentiate parenchyma cells into root founder cells.
-
IAA Performance: Often results in fewer roots or requires frequent re-application. Endogenous peroxidases released at the wound site rapidly degrade exogenous IAA.
B. Lateral Root Development (Seedlings)
-
IBA-K: Shows higher potency at lower concentrations. In Arabidopsis, IBA induces lateral rooting at concentrations where IAA shows minimal effect, likely due to better uptake or distinct signaling interactions independent of IAA conversion.
-
IAA: Promotes elongation of existing laterals but can inhibit primary root elongation more aggressively than IBA at equivalent micromolar concentrations.
C. Quantitative Data Synthesis
The following data summarizes comparative trials in Melissa officinalis (Stem cuttings) and Fragaria x ananassa (Tissue culture).
Table 2: Quantitative Impact on Root Architecture
| Species | Metric | Control | IAA Treatment | IBA Treatment | Ref |
| Melissa officinalis | Root Number | 2.67 | 3.10 (Low effect) | 4.00 (1000 mg/L) | [1] |
| Melissa officinalis | Root Length (cm) | 10.32 | 12.50 | 54.02 | [1] |
| Fragaria x ananassa | Roots/Explant | 1.2 | ~2.5 | 5.0 (1.0 mg/L) | [2] |
| Arabidopsis (rib1 mutant) | Lateral Root Induction | Low | Normal Response | Resistant (No induction) | [3] |
Note: The Arabidopsis data highlights that IBA response requires specific transport/conversion machinery (RIB1/IBR genes), validating the separate pathway model.
Experimental Workflow: Comparative Rooting Assay
To objectively compare these auxins in your own pipeline, follow this self-validating protocol. This workflow minimizes variables related to solvent toxicity and photodegradation.
Protocol: The "Split-Plate" Validation System
Objective: Quantify root remodeling efficacy of IBA-K vs IAA while controlling for solvent effects.
Materials:
-
IBA-K Stock: 10 mM in sterile ddH₂O (Filter sterilize). Store at 4°C.
-
IAA Stock: 10 mM in Ethanol (or KOH). Must be fresh.
-
Media: 0.5x MS Medium, 1% Sucrose, 0.8% Phytoagar, pH 5.8.
Step-by-Step Workflow:
-
Media Preparation (The Checkpoint):
-
Prepare 0.5x MS media. Autoclave.
-
Critical: Add IAA only after media cools to 50°C to prevent heat degradation. IBA-K can be added pre-autoclave, but post-autoclave is best practice for comparison consistency.
-
-
Treatment Groups:
-
Control: Mock (Water/Ethanol equivalent).
-
IAA Group: 1 µM, 5 µM, 10 µM.
-
IBA-K Group: 1 µM, 5 µM, 10 µM.
-
-
Explants/Seedlings:
-
Use 5-day old seedlings (e.g., Arabidopsis, Tomato) or standardized micro-cuttings (1 cm).
-
-
Incubation (The Variable Control):
-
Plates must be vertically oriented (gravitropism).
-
Light Regime: Yellow-filtered light or dark roots (using opaque shields) are recommended for IAA plates to prevent photodegradation. IBA-K plates can be exposed to standard 16/8 photoperiods.
-
-
Data Capture (Day 7-10):
-
Scan plates at 600 DPI.
-
Analyze using ImageJ/SmartRoot.
-
Figure 2: Comparative workflow ensuring validity. Note the specific handling of IAA stocks and light conditions to prevent false negatives caused by degradation.
References
-
Sevik, H., & Guney, K. (2013).[2] Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings.[2] The Scientific World Journal.
-
Hossain, M., et al. (2013). Effects of different concentrations of IBA and IAA on in vitro rooting of shoots of strawberry. ResearchGate.[3][4]
-
Poupart, J., et al. (2005). The rib1 Mutant of Arabidopsis Has Alterations in Indole-3-Butyric Acid Transport, Hypocotyl Elongation, and Root Architecture.[3] Plant Physiology.
-
Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience.
-
Strader, L. C., & Bartel, B. (2011). Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid. Molecular Plant.
Sources
- 1. Auxin and Its Interaction With Ethylene Control Adventitious Root Formation and Development in Apple Rootstock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Different Indole Butyric Acid (IBA) Concentrations in Various Rooting Media on the Rooting Success of Loropetalum chinense var. rubrum Yieh Cuttings and Its Modeling with Artificial Neural Networks [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Longitudinal Study of Root System Architecture Changes Induced by IBA-K Treatment: A Comparative Guide
For researchers, scientists, and professionals in drug development, optimizing plant root systems is a critical lever in enhancing plant vigor, stress resilience, and overall productivity. The architecture of the root system—its three-dimensional configuration in the soil—is a primary determinant of a plant's ability to acquire water and essential nutrients. Indole-3-butyric acid potassium salt (IBA-K), a synthetic auxin, is a widely utilized plant growth regulator celebrated for its capacity to stimulate root formation. This guide provides an in-depth, comparative analysis of IBA-K's effects on root system architecture (RSA), grounded in experimental data and methodologies for longitudinal studies.
The Critical Role of Root System Architecture and Auxin's Influence
A plant's root system is a complex, dynamic network essential for anchorage, water and nutrient uptake, and interaction with the soil microbiome.[1] The spatial arrangement of primary, lateral, and adventitious roots, collectively known as root system architecture (RSA), dictates the efficiency of these functions.[2] Phytohormones, particularly auxins, are central to orchestrating root development.[3] Among the auxins, Indole-3-butyric acid (IBA) and its potassium salt (IBA-K) are renowned for their potent root-promoting capabilities.[4][5]
IBA is often favored over the primary native auxin, Indole-3-acetic acid (IAA), for its greater stability in solution and within plant tissues.[6] This stability allows for a more sustained release of auxin activity. IBA itself is largely considered a precursor to IAA, being converted into the latter within plant cells to exert its effects.[1] This slow-release mechanism is a key advantage in horticultural and agricultural applications.[1] The potassium salt formulation, IBA-K, further enhances its utility by offering excellent water solubility, stability, and safety.[5][7]
Comparative Efficacy of IBA-K and Alternative Rooting Agents
While IBA-K is a powerful tool, it is essential to understand its performance relative to other commonly used auxins, such as 1-Naphthaleneacetic acid (NAA). The choice between these compounds often depends on the plant species, the type of cutting, and the desired outcome.
Key Differences in Action:
-
Potency and Persistence: NAA is generally considered more potent and persistent than IBA.[8] This can be advantageous for species that are particularly difficult to root, though it also carries a higher risk of phytotoxicity if not applied at the correct concentration.[8]
-
Mode of Action: IBA is often described as having a milder action, making it a safer choice for more sensitive plant species and for promoting a more natural-looking root system.[8]
-
Effectiveness on Different Tissues: IBA is particularly effective for softwood and semi-hardwood cuttings, while NAA often shows superior performance on a wider range of herbaceous and woody cuttings.[8]
-
Synergy: In many cases, a combination of IBA and NAA provides a synergistic effect, leading to faster and higher quality root development than either hormone used alone.[8]
Quantitative Performance Comparison:
The following table summarizes data from various studies comparing the effects of IBA and NAA on key rooting parameters.
| Treatment | Plant Species | Rooting Percentage (%) | Number of Roots per Cutting | Root Length (cm) | Reference |
| Control (No Auxin) | Melissa officinalis | - | 2.67 | 10.32 | [9] |
| 1000 ppm IBA | Melissa officinalis | - | 4.00 | 54.02 | [9] |
| 5000 ppm IBA | Melissa officinalis | - | 5.50 | 21.35 | [9] |
| Control (No Auxin) | Nyssa spp. | < 20% | ~2-3 | - | [10] |
| 3000 ppm IBA (liquid) | Nyssa spp. | ~60% | ~5-10 | - | [10] |
| 3000 ppm NAA (liquid) | Nyssa spp. | > 80% | ~20-25 | - | [10] |
| 1500 ppm IBA + 1500 ppm NAA | Nyssa spp. | > 90% | ~25-30 | - | [10] |
| 4000 ppm IBA | Fig (hardwood cuttings) | 73.24% | 10.87 | - | [11] |
| 2000 ppm IBA | Wax Apple | - | Significantly Increased | Significantly Increased | [12] |
| 0.2% IBA-K | Peach | High | High | - | [13][14] |
| 0.4% IBA-K | Peach | High | Highest | - | [13][14] |
Longitudinal Analysis of RSA Changes: An Experimental Workflow
To truly understand the impact of IBA-K on root development, a longitudinal study is essential. This allows for the dynamic, non-destructive observation of RSA changes over time. A rhizotron system is an ideal platform for such investigations.[15][16]
Experimental Workflow for Longitudinal Rhizotron Study
Caption: Workflow for a longitudinal rhizotron study of IBA-K effects on root system architecture.
Detailed Protocol:
Phase 1: Preparation
-
Rhizotron Assembly: Construct or assemble rhizotrons, which are essentially thin, soil-filled chambers with a transparent side for root observation.[6] A common design utilizes PVC sheets for the main body and a transparent polycarbonate plate for viewing.[6] Ensure a light-excluding cover is available for the transparent side to maintain a dark environment for the roots.[6]
-
IBA-K Solution Preparation: Prepare sterile aqueous solutions of IBA-K at the desired concentrations (e.g., 0.1%, 0.2%, 0.4% w/v).[14] A control solution with no IBA-K should also be prepared. Use purified, distilled, or reverse osmosis water to avoid contaminants.[9]
-
Plant Material: Germinate seeds or prepare cuttings from healthy, uniform stock plants. For cuttings, a standardized length and number of nodes should be used.
Phase 2: Treatment and Growth
-
Transplantation: Fill the rhizotrons with a suitable growth medium (e.g., a peat-perlite mix or field soil). Carefully transplant the germinated seeds or insert the cuttings into the medium.
-
Treatment Application: Apply the prepared IBA-K and control solutions. A common method is a soil drench, where a specific volume of the solution is applied to the base of each plant.
-
Growth Conditions: Place the rhizotrons in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity. The rhizotrons should be positioned at a slight angle (e.g., 15° from vertical) to encourage roots to grow along the transparent plate.[6]
Phase 3: Longitudinal Data Acquisition
-
Time-Lapse Imaging: At regular intervals (e.g., every 24-48 hours), remove the light-excluding cover and capture high-resolution images of the developing root system through the transparent plate.[17] A flatbed scanner or a high-resolution camera mounted on a fixed stand can be used for this purpose.[16] Ensure consistent lighting and positioning for each imaging session.
Phase 4: Data Analysis
-
Image Processing: Utilize specialized root analysis software such as WinRhizo or SmartRoot to process the captured images.[1][18] These programs can distinguish roots from the background and prepare them for analysis.
-
Quantification of RSA Parameters: The software will quantify a wide range of RSA parameters, including:
-
Total and primary root length
-
Lateral root number and density
-
Root diameter
-
Root surface area and volume
-
Number of root tips and forks[14]
-
-
Statistical Analysis: Analyze the time-series data to determine the statistical significance of the differences in RSA parameters between the IBA-K treatments and the control over time.
The Molecular Mechanism of IBA-Induced Root Development
The primary mechanism of IBA action is its conversion to IAA, which then triggers a cascade of downstream signaling events.[1] This process involves several key gene families and results in the initiation and elongation of roots.
IBA-to-IAA Conversion and Signaling Pathway
Caption: Simplified signaling pathway of IBA-induced root development.
Upon uptake into the plant cell, IBA is transported to the peroxisome, where it undergoes β-oxidation to be converted into IAA.[14] This newly synthesized IAA then binds to the TIR1/AFB family of auxin receptors. This binding event promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of a host of auxin-responsive genes. Transcriptomic analyses have shown that IBA treatment leads to significant changes in the expression of genes involved in hormone signal transduction, ribosome biogenesis, and cell wall modification, all of which are crucial for the development of new roots.[1]
Conclusion and Future Directions
IBA-K stands as a robust and reliable tool for promoting root development in a wide array of plant species. Its enhanced water solubility and stability make it a practical choice for large-scale applications.[5][7] Comparative studies demonstrate that while other auxins like NAA may be more potent in specific contexts, IBA offers a milder, often more desirable effect, particularly in promoting a well-structured root system.[8]
The use of longitudinal studies employing techniques such as rhizotron-based imaging provides an unparalleled view into the dynamic process of root system development.[15][16] By combining these advanced phenotyping methods with molecular analyses, researchers can further unravel the intricate genetic and physiological networks governed by IBA-K. This deeper understanding will pave the way for more precise and effective strategies to manipulate root system architecture, ultimately leading to the development of more resilient and productive plants.
References
-
A Combination of IBA and NAA Resulted in Better Rooting and Shoot Sprouting than Single Auxin on Malay Apple [Syzygium malaccense (L.) Merr. & Perry] Stem Cuttings. AGRIVITA, Journal of Agricultural Science. [Link]
-
Effects of Auxin (Indole-3-butyric Acid) on Adventitious Root Formation in Peach-Based Prunus Rootstocks. PMC - NIH. [Link]
-
NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. Plant Growth Regulators. [Link]
-
Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings. ResearchGate. [Link]
-
NAA is More Effective Than IBA for Rooting Stem Cuttings of Two Nyssa spp. ResearchGate. [Link]
-
effect of different levels of iba and naa on rooting of hardwood and semi hardwood cutting in fig. Academia.edu. [Link]
-
Effect of Different Indole Butyric Acid (IBA) Concentrations in Various Rooting Media on the Rooting Success of Loropetalum chinense var. rubrum Yieh Cuttings and Its Modeling with Artificial Neural Networks. MDPI. [Link]
-
IBA Delivery Technique and Media Salts Affected In Vitro Rooting and Acclimatization of Eight Prunus Genotypes. MDPI. [Link]
-
Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops. Kansas State University Agricultural Experiment Station and Cooperative Extension Service. [Link]
-
Regulation of seed soaking with indole-3-butyric acid potassium salt (IBA-K) on rapeseed (Brassica napus L.) seedlings under NaCl stress. ResearchGate. [Link]
-
Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments. Journal of Experimental Botany. [Link]
-
Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings. PMC - NIH. [Link]
-
Exogenous IBA stimulatory effects on root formation of Actinidia deliciosa rootstock and Actinidia arguta male scion stem cuttings. Frontiers. [Link]
-
Effects of Indole-3-Butyric Acid (IBA) and rooting media on rooting and survival of air layered wax apple (Syzygium samarangense) CV Jambu Madu. ResearchGate. [Link]
-
Transcriptomic analysis reveals the gene expression profile that specifically responds to IBA during adventitious rooting in mung bean seedlings. PMC - NIH. [Link]
-
Regulation of seed soaking with indole-3-butyric acid potassium salt (IBA-K) on rapeseed (Brassica napus L.) seedlings under NaCl stress. PMC - NIH. [Link]
-
METHODS AND TIPS TO USE AQUEOUS (WATER BASED) IBA ROOTING SOLUTIONS. Hortus USA Corp. [Link]
-
Understanding Plant Rooting Hormones: IBA and NAA. Hormex. [Link]
-
Characterizing Root Morphological Responses to Exogenous Tryptophan in Soybean (Glycine max) Seedlings Using a Scanner-Based Rhizotron System. MDPI. [Link]
-
Quantitative analysis of lateral root development with time-lapse imaging and deep neural network. PMC. [Link]
-
Effects of IBA on flowering transition and flowering-related genes. ResearchGate. [Link]
-
Keys to Rooting Success. Michigan State University. [Link]
-
Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living. Crimson Living. [Link]
-
Lateral root development in Arabidopsis: Fifty shades of auxin. ResearchGate. [Link]
-
The Effect of Various Indole-3-Butyric Acid (IBA) Levels on the Rooting of Stem Cuttings of Peach (Prunus persica L.). Krishi Sanskriti. [Link]
-
Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings. PMC. [Link]
-
Potassium indole-3-butyric acid affects rice's adaptability to salt stress by regulating carbon metabolism, transcription factor genes expression, and biosynthesis of secondary metabolites. Frontiers. [Link]
-
TRANSPORTER OF IBA1 links auxin and cytokinin to influence root architecture. PMC - NIH. [Link]
-
Rooting of Stem Cuttings with Different Indole 3 Butyric Acid (IBA) Treatments and Development of Micropropagation Protocol for Piper betle L. Node Culture. Scientific Research Publishing. [Link]
-
Real-time Analysis of Lateral Root Organogenesis in Arabidopsis. PubMed. [Link]
-
Insights into Auxin Signaling in Plant–Pathogen Interactions. Frontiers. [Link]
-
Methods and tips to use aqueous (water-based) iba rooting solutions. ResearchGate. [Link]
-
Roles for IBA-derived auxin in plant development. ResearchGate. [Link]
-
Development of the Arabidopsis lateral root. YouTube. [Link]
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- 1. Transcriptomic analysis reveals the gene expression profile that specifically responds to IBA during adventitious rooting in mung bean seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRANSPORTER OF IBA1 links auxin and cytokinin to influence root architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of seed soaking with indole-3-butyric acid potassium salt (IBA-K) on rapeseed (Brassica napus L.) seedlings under NaCl stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]
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- 10. researchgate.net [researchgate.net]
- 11. (PDF) EFFECT OF DIFFERENT LEVELS OF IBA AND NAA ON ROOTING OF HARDWOOD AND SEMI HARDWOOD CUTTING IN FIG [academia.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Propagation Systems and Indole-3-Butyric Acid Potassium Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rooting-hormones.com [rooting-hormones.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative analysis of lateral root development with time-lapse imaging and deep neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Insights into Auxin Signaling in Plant–Pathogen Interactions [frontiersin.org]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 3-Indolebutyric Acid Potassium Salt
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling of 3-Indolebutyric acid potassium salt (IBA-K), a synthetic auxin commonly used in plant cell culture and horticulture to promote root formation. While IBA-K is a valuable tool, a thorough understanding of its potential hazards and the appropriate use of personal protective equipment (PPE) is crucial for ensuring the well-being of laboratory personnel. This document offers a risk-based approach to PPE selection and provides procedural guidance for handling, storage, and disposal.
Understanding the Hazard Profile of 3-Indolebutyric Acid Potassium Salt
3-Indolebutyric acid potassium salt is a water-soluble form of Indole-3-butyric acid (IBA). While some safety data sheets (SDS) may classify it as not a hazardous substance, others indicate potential for skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust.[1][2][3][4][5] The U.S. Environmental Protection Agency (EPA) has noted that eye irritation is a primary health concern for workers handling products containing indole-3-butyric acid.[6] Therefore, a cautious and well-informed approach to handling is warranted.
The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of the powder form.[7] Ingestion is also a potential route of exposure, though less common in a laboratory setting with proper protocols.[4]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is dependent on a risk assessment of the specific procedures being performed. For instance, handling small, pre-weighed amounts in solution will require a different level of PPE than weighing out large quantities of the powder, which has a higher risk of aerosolization.
Hazard Assessment and PPE Selection Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with handling 3-Indolebutyric acid potassium salt and selecting the appropriate PPE.
Caption: Workflow for risk assessment and PPE selection when handling 3-Indolebutyric acid potassium salt.
Essential Personal Protective Equipment
Based on the potential hazards, the following PPE is recommended for handling 3-Indolebutyric acid potassium salt.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1][7][8] Always inspect gloves for tears or punctures before use.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes of solutions.[6][9][10][11] Goggles are recommended when handling larger quantities of powder or during procedures with a high risk of splashing.[11][12] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1][10][13] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Recommended when weighing or handling the powder form to prevent inhalation of dust particles that may cause respiratory irritation.[2][3][4] |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a significant risk of splashes, such as when preparing concentrated stock solutions or cleaning up large spills.[6][11] |
Step-by-Step Handling Procedures
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
Weighing Solid 3-Indolebutyric Acid Potassium Salt
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated enclosure to control dust.[1]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger quantities, a face shield and a NIOSH-approved respirator are strongly recommended.
-
Handling: Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid creating dust clouds by handling the material gently.[2][3]
-
Cleanup: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your hands, followed by the lab coat. Wash hands thoroughly with soap and water.[3][13]
Preparing a Stock Solution
-
Preparation: Work in a well-ventilated area or a chemical fume hood.[1][14] Ensure an eyewash station is readily accessible.[1][14]
-
Don PPE: Wear a lab coat, nitrile gloves, and safety goggles. A face shield is recommended for added protection against splashes.[6][11]
-
Dissolving: Add the weighed 3-Indolebutyric acid potassium salt to the appropriate solvent (typically water) in a suitable container. Stir gently to dissolve.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
-
Storage: Store the stock solution in a cool, dry, and dark place.[9][10]
-
Cleanup and Doffing: Clean any spills immediately. Dispose of contaminated materials in the appropriate chemical waste stream. Remove PPE and wash hands thoroughly.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4][5][15] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][10][15] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the affected person to fresh air.[2][4][10] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[5][15] |
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear enhanced PPE, including a lab coat, chemical-resistant gloves, goggles, and a respirator.
-
Containment and Cleanup: For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[2][16] Avoid generating dust.[2][3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.[1]
-
Decontamination: Clean the spill area with soap and water.[1][16]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[2][9]
Disposal Plan
All waste materials contaminated with 3-Indolebutyric acid potassium salt, including empty containers, used PPE, and spill cleanup materials, must be disposed of as chemical waste.[2] Do not dispose of this chemical down the drain or in the regular trash.[2] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Conclusion
By understanding the potential hazards of 3-Indolebutyric acid potassium salt and diligently applying the principles of personal protective equipment and safe handling outlined in this guide, researchers can confidently and safely utilize this valuable compound in their work. A proactive approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and professional responsibility.
References
- Crimson Living. (2024, November 27). Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Indole-3-butyric acid potassium salt.
- PhytoTechnology Laboratories. (n.d.). Indole-3-butyric Acid, Potassium Salt - SAFETY DATA SHEET.
- Szabo-Scandic. (n.d.). Indole-3-Butyric Acid.
- IBA K 99%. (n.d.). Indole-3-Butyric Acid Potassium Salt, Strong plant root booster hormone, IBA-K.
- University of New Hampshire Extension. (n.d.). Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet].
- U.S. Environmental Protection Agency. (n.d.). Fact Sheet for Indole-3-Butyric Acid.
- Flinn Scientific. (2014, March 21). Indole-3-butyric Acid Safety Data Sheet (SDS).
- Acros Organics. (2012, April 30). SAFETY DATA SHEET - 3-Indolebutyric acid.
- ChemScience. (2025, January 25). Safety Data Sheet: Indole-3-butyric acid.
- Clemson University Cooperative Extension. (2022, August 22). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage.
- Apollo Scientific. (2023, July 5). Indole-3-butyric acid, potassium salt - Safety Data Sheet.
- TM Media. (n.d.). INDOLE-3-BUTYRIC ACID POTASSIUM SALT - MATERIAL SAFETY DATA SHEET.
- Carl ROTH. (2024, March 3). Safety Data Sheet: Indole-3-butyric acid.
- University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety.
Sources
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- 2. phytotechlab.com [phytotechlab.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tmmedia.in [tmmedia.in]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. www3.epa.gov [www3.epa.gov]
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- 8. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 9. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]
- 10. Indole-3-Butyric Acid Potassium Salt, Strong plant root booster hormone, IBA-K - Crimson Living [crimson-living.com]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 12. youtube.com [youtube.com]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. fishersci.com [fishersci.com]
- 15. chemscience.com [chemscience.com]
- 16. Indole-3-butyric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
